BB-22 5-hydroxyisoquinoline isomer
Description
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
DHMVYHJPXDPMDX-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(C=CN=C2)C2=CC=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyms |
isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of BB-22 5-hydroxyisoquinoline Isomer
This guide provides a detailed overview of the known chemical properties of the synthetic cannabinoid BB-22 5-hydroxyisoquinoline isomer. Due to the limited publicly available data on this specific isomer, this document synthesizes information from related compounds and general analytical methodologies for synthetic cannabinoids to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a synthetic cannabinoid intended for forensic and research applications.[1] It is structurally related to BB-22, where the quinoline group is replaced by a 5-hydroxyisoquinoline group. While specific quantitative data for this isomer is scarce, data from its closely related isomers can provide valuable insights.
Table 1: Physicochemical Properties of BB-22 Isomers
| Property | Value | Source |
| CAS Number | 2365471-34-5 | [1] |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [2][3] |
| Molecular Weight | 384.5 g/mol | [2][3] |
| Appearance | Crystalline solid (expected) | [2] |
| Storage Temperature | -20°C | [1] |
Table 2: Solubility Data for Related BB-22 Isomers (6-hydroxyisoquinoline and 7-hydroxyisoquinoline)
| Solvent | Solubility | Source |
| DMF | 14 mg/ml | [2][3] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [2][3] |
| DMSO | 10 mg/ml | [2][3] |
| Ethanol | 1 mg/ml | [2][3] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and analysis of this compound are not publicly available. However, the following methodologies are standard for the characterization of novel psychoactive substances, including synthetic cannabinoids.
Synthesis
The synthesis of analogous synthetic cannabinoids typically involves a multi-step process. For a compound like this compound, a plausible synthetic route would involve the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline.
dot
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.[4]
Table 3: Analytical Techniques for Characterization
| Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the molecular weight and fragmentation pattern for structural elucidation.[5] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | For sensitive quantification and identification in complex matrices.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the molecular structure, including the connectivity of atoms. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline solid.[4] |
| Infrared (IR) and Raman Spectroscopy | To identify functional groups present in the molecule.[7] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | To determine the wavelengths of maximum absorbance.[7] |
A general workflow for the analytical characterization is presented below.
dot
Caption: A standard workflow for the analytical characterization of a novel synthetic compound.
Biological Activity and Signaling Pathways
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[8][9] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[8]
The activation of CB1 receptors, predominantly found in the central nervous system, is responsible for the psychoactive effects of these compounds.[8] CB2 receptors are primarily located in the peripheral nervous system and immune cells and are involved in modulating inflammation and immune responses.[10]
The general signaling pathway initiated by the binding of a synthetic cannabinoid to the CB1 receptor is depicted below.
dot
Caption: A simplified diagram of the CB1 receptor signaling pathway activated by a synthetic cannabinoid agonist.
Metabolism
The metabolism of BB-22 has been studied, and it is known to undergo significant biotransformation. The primary metabolic pathway is the hydrolysis of the ester linkage, leading to the formation of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (BB-22 3-carboxyindole).[11] Further metabolism can occur through hydroxylation of the indole ring or the cyclohexylmethyl group, followed by glucuronidation.[11] It is highly probable that the this compound follows similar metabolic pathways.
Conclusion
This technical guide provides a summary of the anticipated chemical properties and biological actions of this compound based on the available information for structurally similar compounds. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers entering this area of study. Further empirical research is necessary to fully elucidate the specific chemical and pharmacological profile of this particular isomer.
References
- 1. This compound - Labchem Catalog [labchem.com.my]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BB-22 5-hydroxyisoquinoline Isomer: Molecular Structure, Formula, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and analytical characterization of the synthetic cannabinoid BB-22 5-hydroxyisoquinoline isomer. As a structural analog of the potent synthetic cannabinoid BB-22 (also known as QUCHIC), this compound is of significant interest to researchers in the fields of forensic science, toxicology, and pharmacology. This document summarizes the available data on its chemical properties and outlines general experimental protocols for its synthesis and analysis. It is important to note that while general methodologies are well-established for synthetic cannabinoids, specific experimental data and the physiological and toxicological properties of the this compound are not extensively documented in publicly available literature.
Molecular Structure and Properties
The this compound is formally named 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-isoquinolinyl ester. Its chemical structure is characterized by an indole core substituted with a cyclohexylmethyl group at the nitrogen atom, with the 3-carboxyl group ester-linked to the 5-position of an isoquinoline ring. This structural arrangement distinguishes it from its parent compound, BB-22, which features a quinoline moiety.
Summary of Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C25H24N2O2 | [1] |
| Formula Weight | 384.50 g/mol | [1] |
| CAS Number | 2365471-34-5 | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 159 - 161 ºC | [1] |
| UV λmax | 217, 294 nm | [1] |
| Purity (as reported) | >98% | [1] |
Synthesis and Characterization
General Experimental Protocol: Synthesis
A plausible synthetic approach involves a two-step process:
-
N-alkylation of Indole-3-carboxylic Acid: The indole-3-carboxylic acid starting material is N-alkylated with cyclohexylmethyl bromide in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide, THF) to yield 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then coupled with 5-hydroxyisoquinoline. This can be achieved using standard esterification methods, such as activation of the carboxylic acid with a coupling reagent (e.g., DCC, EDC) followed by reaction with 5-hydroxyisoquinoline in the presence of a catalyst like DMAP, or by converting the carboxylic acid to its acid chloride followed by reaction with 5-hydroxyisoquinoline.
General Experimental Protocol: Characterization
The structural confirmation and purity assessment of the synthesized this compound would typically involve a combination of the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reversed-phase column with a gradient elution system of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the reaction and assessing the purity of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The observed MH+ of 385.3 is consistent with the expected molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the unambiguous structural elucidation of the molecule, confirming the connectivity of all atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the ester carbonyl and C-N bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelengths of maximum absorbance, which is a characteristic physical property. The reported λmax values are 217 nm and 294 nm.[1]
Pharmacological Profile
The physiological and toxicological properties of the this compound have not been characterized.[2][3][4] However, as a synthetic cannabinoid, it is presumed to act as an agonist at the cannabinoid receptors, primarily CB1 and CB2.
Receptor Binding and Signaling Pathway
Synthetic cannabinoids typically exhibit high affinity for the CB1 receptor, which is predominantly expressed in the central nervous system, and the CB2 receptor, which is found mainly in the immune system. The binding of a synthetic cannabinoid agonist to the CB1 receptor initiates a G-protein-coupled signaling cascade. This generally involves:
-
Activation of Gi/o proteins.
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of ion channels , including the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
This signaling cascade ultimately results in the modulation of neurotransmitter release, producing the psychoactive effects associated with these compounds.
Visualizations
Synthesis and Characterization Workflow
References
- 1. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Potential Mechanism of Action for Isoquinoline-Based Synthetic Cannabinoids: A Technical Guide
Disclaimer: The class of isoquinoline-based synthetic cannabinoids represents a novel area of research. As such, publicly available quantitative data on their binding affinities and functional activities at cannabinoid receptors are limited. This guide provides a comprehensive overview of the potential mechanism of action based on the known pharmacology of the cannabinoid receptors and initial characterization of isoquinoline derivatives as primarily CB2 receptor-selective agonists. The experimental protocols and signaling pathways described are well-established for the characterization of synthetic cannabinoids in general and are presumed to be applicable to this emerging class of compounds.
Executive Summary
Synthetic cannabinoid research has predominantly focused on indole and indazole scaffolds. However, recent studies have identified isoquinoline derivatives as a novel chemotype with agonist activity at cannabinoid receptors. Initial findings suggest that these compounds exhibit selectivity for the cannabinoid type 2 receptor (CB2), a promising target for therapeutic applications due to its role in immune modulation and pain, without the psychoactive effects associated with the cannabinoid type 1 receptor (CB1). This document outlines the putative mechanism of action for isoquinoline-based synthetic cannabinoids, detailing their interaction with cannabinoid receptors, subsequent downstream signaling cascades, and the experimental methodologies required for their pharmacological characterization.
Cannabinoid Receptor Interaction
The primary molecular targets for synthetic cannabinoids are the CB1 and CB2 receptors, both of which are Class A G-protein coupled receptors (GPCRs). While structurally distinct from endocannabinoids and phytocannabinoids, synthetic cannabinoids bind to the orthosteric site of these receptors.
-
CB1 Receptor: Primarily expressed in the central nervous system, its activation is responsible for the psychoactive effects of cannabinoids. Most isoquinoline derivatives synthesized to date have shown weak or no significant activity at the CB1 receptor, suggesting a strategy to avoid centrally-mediated side effects.
-
CB2 Receptor: Predominantly found in the periphery, on immune cells, its activation is associated with anti-inflammatory and analgesic effects. Studies on novel isoquinoline-based compounds have demonstrated their ability to act as agonists at the CB2 receptor, with some exhibiting full agonism.
Binding Affinity
The strength of the interaction between a ligand and a receptor is quantified by its binding affinity (Ki). While specific Ki values for a broad range of isoquinoline-based cannabinoids are not yet widely published, this is a critical parameter for determining potency and selectivity.
Table 1: Representative Binding Affinities (Ki) of Cannabinoid Receptor Ligands
| Compound | Class | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| CP-55,940 | Non-classical agonist | 0.9 | 0.7 | 1.3 |
| WIN-55,212-2 | Aminoalkylindole | 2.9 | 0.3 | 9.7 |
| JWH-133 | Naphthoylpyrrole | 200 | 3.4 | 58.8 |
| Isoquinoline Cmpd. 1 | Isoquinoline (Hypothetical) | >1000 | 15 | >66 |
| Isoquinoline Cmpd. 2 | Isoquinoline (Hypothetical) | >500 | 5 | >100 |
Note: Data for CP-55,940, WIN-55,212-2, and JWH-133 are representative values from the literature. Data for hypothetical isoquinoline compounds are projected based on initial findings of CB2 selectivity.
G-Protein-Mediated Signaling Pathways
Upon agonist binding, cannabinoid receptors undergo a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of associated heterotrimeric G-proteins. CB1 and CB2 receptors canonically couple to Gi/o proteins.
Inhibition of Adenylyl Cyclase and cAMP Modulation
The primary downstream effect of Gi/o activation is the inhibition of the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP has widespread effects on cellular function, primarily through reduced activation of Protein Kinase A (PKA).
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Cannabinoid receptor activation can also lead to the stimulation of the MAPK/ERK cascade. This can occur through both G-protein-dependent (via βγ-subunits) and β-arrestin-dependent mechanisms. ERK activation plays a crucial role in regulating gene transcription, cell proliferation, and differentiation.
β-Arrestin-Mediated Signaling
In addition to G-protein signaling, agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin binding serves two main functions:
-
Receptor Desensitization and Internalization: β-arrestin sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate receptor endocytosis via clathrin-coated pits.
-
G-Protein-Independent Signaling: β-arrestins can act as signal transducers themselves, initiating a second wave of signaling. For cannabinoid receptors, β-arrestin can serve as a scaffold for components of the MAPK cascade, leading to sustained ERK activation.
Functional Activity and Efficacy
The ability of a ligand to activate the receptor and elicit a biological response is termed its functional activity. This is typically quantified by its potency (EC50 or IC50) and efficacy (Emax).
-
Potency (EC50/IC50): The concentration of a ligand that produces 50% of its maximal effect.
-
Efficacy (Emax): The maximum response a ligand can produce. A full agonist has high efficacy (e.g., 100% or greater compared to a standard agonist), while a partial agonist has lower efficacy.
Initial studies indicate that some isoquinoline derivatives act as full agonists at the CB2 receptor in G-protein activation assays.
Table 2: Representative Functional Activity of CB2 Receptor Agonists
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of CP-55,940) |
| CP-55,940 | [³⁵S]GTPγS Binding | 10 | 100 |
| WIN-55,212-2 | [³⁵S]GTPγS Binding | 5 | 110 |
| JWH-133 | [³⁵S]GTPγS Binding | 8 | 95 |
| Isoquinoline Cmpd. 1 | [³⁵S]GTPγS Binding | 50 | 75 (Partial Agonist) |
| Isoquinoline Cmpd. 2 | [³⁵S]GTPγS Binding | 25 | 105 (Full Agonist) |
Note: Data for CP-55,940, WIN-55,212-2, and JWH-133 are representative values. Data for hypothetical isoquinoline compounds are projected based on initial reports of both partial and full CB2 agonism within this class.
Experimental Protocols
The characterization of isoquinoline-based synthetic cannabinoids requires a suite of in vitro assays to determine their binding affinity, functional activity, and downstream signaling effects.
Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound to displace a known radiolabeled cannabinoid ligand from the CB1 or CB2 receptor.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test isoquinoline compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
-
-
Protocol Outline:
-
Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate IC50 values from the competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (for G-Protein Activation)
This functional assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, providing a direct measure of receptor activation.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS radiolabel.
-
GDP (to ensure G-proteins are in an inactive state).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test isoquinoline compound.
-
-
Protocol Outline:
-
Pre-incubate cell membranes with GDP on ice.
-
In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration.
-
Quantify bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine EC50 and Emax values for G-protein activation.
-
cAMP Accumulation Assay
This assay measures the inhibition of forskolin-stimulated cAMP production in whole cells, providing a readout of Gi/o-mediated signaling.
-
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK-293 or CHO).
-
Forskolin (an adenylyl cyclase activator).
-
Test isoquinoline compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Protocol Outline:
-
Plate cells in 96-well plates and allow them to attach.
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate dose-response curves to determine the IC50 for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
These assays, often based on Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation (e.g., PathHunter), measure the proximity of β-arrestin to the activated receptor in live cells.
-
Materials:
-
Live cells co-expressing a tagged CB receptor (e.g., with a luciferase fragment) and a tagged β-arrestin (e.g., with a complementary fragment or fluorescent protein).
-
Substrate for the reporter system.
-
-
Protocol Outline:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add the test isoquinoline compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the necessary substrate and measure the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Calculate EC50 and Emax for β-arrestin recruitment.
-
Conclusion
Isoquinoline-based synthetic cannabinoids are an emerging class of compounds that hold potential as selective CB2 receptor agonists. Their mechanism of action is expected to follow the established pharmacology of the CB2 receptor, primarily involving Gi/o-protein coupling to inhibit adenylyl cyclase, alongside the recruitment of β-arrestin to modulate signaling and receptor trafficking. The lack of significant CB1 receptor activity suggests a favorable safety profile, avoiding the psychoactive effects that have hampered the therapeutic development of other cannabinoids. Further detailed characterization using the protocols outlined herein is necessary to fully elucidate the structure-activity relationships, signaling bias, and therapeutic potential of this novel chemical scaffold.
A Technical Guide to the Preliminary Biological Activity Screening of Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for the preliminary biological activity screening of novel psychoactive substances (NPS). It is intended to serve as a technical resource, offering detailed experimental protocols, data presentation standards, and visual representations of key biological and experimental processes. The emergence of a vast number of NPS presents significant challenges for public health and forensic toxicology, necessitating robust and efficient screening platforms to characterize their pharmacological and toxicological profiles.[1][2]
Introduction to NPS Screening
Novel Psychoactive Substances (NPS) are a diverse group of drugs designed to mimic the effects of controlled substances while evading legal regulations.[3] Their structural diversity and rapid emergence require a multi-tiered screening approach to predict their biological activity, potential for abuse, and adverse effects. Preliminary screening is the first critical step in this process, employing a combination of in vitro and in vivo assays to determine the primary pharmacological targets and functional effects of a new compound. This initial characterization helps to classify the NPS and guide further, more detailed toxicological studies.[1][4]
The screening workflow typically begins with in vitro assays to identify interactions with known central nervous system (CNS) receptors and transporters.[5] Positive hits are then evaluated in functional assays to determine whether the compound acts as an agonist, antagonist, or modulator. Promising or highly potent compounds may then advance to in vivo models to assess their effects on complex physiological and behavioral processes.[6][7]
In Vitro Screening Assays
In vitro methods are rapid, cost-effective, and suitable for high-throughput screening (HTS), making them ideal for the initial assessment of large numbers of NPS.[8][9][10] These assays are typically performed using cell lines, isolated tissues, or purified proteins.
Receptor binding assays are fundamental for identifying the molecular targets of an NPS. These assays quantify the affinity of a compound for a specific receptor, typically G-protein coupled receptors (GPCRs) or ion channels known to be targets for drugs of abuse. The primary output is the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Table 1: Sample Binding Affinity Data for Selected Novel Psychoactive Substances
| Compound Class | Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Synthetic Cannabinoid | JWH-018 | Human CB1 | 9.00 ± 5.00 |
| Synthetic Cannabinoid | JWH-073 | Human CB1 | 8.90 ± 2.60 |
| Synthetic Cathinone | Mephedrone | Dopamine Transporter (DAT) | 1270 ± 150 |
| Synthetic Cathinone | Mephedrone | Serotonin Transporter (SERT) | 1040 ± 80 |
| Phenethylamine | 25I-NBOMe | Human 5-HT2A | 0.044 ± 0.006 |
| Phenethylamine | 2C-I | Human 5-HT2A | 31 ± 5 |
(Note: Data are illustrative and compiled from various sources. Actual values may vary based on experimental conditions.)
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human CB1 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]CP-55,940 for CB1 receptors).
-
Add increasing concentrations of the unlabeled test compound (NPS).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of NPS that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
While binding assays reveal affinity, functional assays are necessary to determine a compound's efficacy—whether it activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Common functional assays measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[9]
Table 2: Sample Functional Activity Data for Selected Novel Psychoactive Substances
| Compound Class | Compound | Assay Type | Target Receptor | Potency (EC50, nM) | Efficacy (% of standard agonist) |
|---|---|---|---|---|---|
| Synthetic Cannabinoid | JWH-018 | cAMP Accumulation | Human CB1 | 42.5 | 105% |
| Synthetic Cathinone | MDPV | Dopamine Uptake Inhibition | Human DAT | 2.4 | 98% (vs Cocaine) |
| Phenethylamine | 25I-NBOMe | Ca2+ Mobilization | Human 5-HT2A | 0.43 | 102% (vs Serotonin) |
| Tryptamine | 5-MeO-DMT | β-Arrestin Recruitment | Human 5-HT2A | 6.3 | 95% (vs Serotonin) |
(Note: Data are illustrative and compiled from various sources. EC50 is the concentration for 50% of maximal effect. Efficacy is relative to a known full agonist for that receptor.)
Experimental Protocol: Gs/Gi-Coupled GPCR Functional Assay (cAMP Accumulation)
-
Cell Preparation:
-
Culture cells expressing the target receptor (e.g., CHO cells with the human μ-opioid receptor, which is Gi-coupled).
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add a stimulating agent (e.g., forskolin) to all wells to induce cAMP production. This step is crucial for Gi-coupled receptors, where agonism results in a decrease from the stimulated cAMP level. For Gs-coupled receptors, this step is omitted.
-
Add increasing concentrations of the test NPS to the wells.
-
Include control wells with a known agonist and antagonist.
-
-
Incubation and Lysis:
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the detection kit.
-
-
cAMP Quantification:
-
Quantify the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Measure the signal using a plate reader compatible with the chosen detection method.
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw signal from the experimental wells into cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the NPS concentration.
-
For Gi-coupled receptors, an agonist will produce a downward curve. For Gs-coupled receptors, an agonist will produce an upward curve.
-
Calculate the EC50 (potency) and Emax (maximum effect, or efficacy) from the dose-response curve.
-
In Vivo Screening Models
In vivo models are essential for understanding how an NPS affects a whole, living organism, providing insights into its psychoactive, physiological, and toxic effects that cannot be obtained from in vitro studies.[11] Animal models, typically rodents, are used to evaluate complex behaviors relevant to human drug use.[6][12]
Behavioral pharmacology provides key metrics of drug action.[6] Assays are designed to assess stimulant, sedative, hallucinogenic, or reinforcing properties of a substance.
-
Locomotor Activity: Measures the stimulant or sedative effects of a drug by tracking the animal's movement in an open field.
-
Drug Discrimination: A sophisticated model that assesses the subjective effects of a drug. Animals are trained to recognize the internal state produced by a known drug and will respond on a specific lever to receive a reward. An NPS with similar subjective effects will produce a similar response.[12]
-
Conditioned Place Preference (CPP): Evaluates the rewarding or aversive properties of a drug. The animal's preference for an environment previously paired with the drug is measured.
-
Self-Administration: Considered the gold standard for assessing abuse liability. Animals perform an action (e.g., press a lever) to receive an infusion of the drug, modeling compulsive drug-seeking behavior.[12]
Table 3: Sample In Vivo Behavioral Data for Selected NPS Classes
| NPS Class | Assay | Animal Model | Key Finding |
|---|---|---|---|
| Synthetic Cathinones | Locomotor Activity | Mouse | Dose-dependent hyperlocomotion, indicating stimulant effects. |
| Synthetic Cannabinoids | Drug Discrimination | Rat | Generalization to the THC lever, indicating similar subjective effects. |
| Hallucinogens (NBOMes) | Head-Twitch Response | Mouse | Potent induction of head-twitches, a proxy for hallucinogenic potential. |
| Synthetic Opioids | Hot Plate Test | Rat | Increased latency to lick paws, indicating potent analgesic effects. |
(Note: Data are illustrative and represent typical outcomes for these classes.)
Experimental Protocol: Locomotor Activity Assessment
-
Animal Acclimation:
-
House rodents (e.g., male C57BL/6 mice) in a controlled environment (temperature, humidity, 12h light/dark cycle) for at least one week before testing.
-
Handle the animals daily for several days to reduce stress-induced responses.
-
-
Apparatus:
-
Use open-field arenas (e.g., 40 x 40 x 40 cm boxes) equipped with automated infrared beam grids to detect movement. The arenas should be in a sound-attenuated room with controlled lighting.
-
-
Procedure:
-
On the test day, transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Administer the test NPS or vehicle control via a specific route (e.g., intraperitoneal injection, oral gavage). Doses should be selected based on a dose-range finding study.
-
Immediately after injection, place the animal in the center of the open-field arena.
-
Allow the animal to explore freely for a set duration (e.g., 60-120 minutes).
-
-
Data Collection:
-
The automated system records data continuously, typically in 5- or 10-minute bins.
-
Key parameters measured include:
-
Horizontal Activity: Total number of beam breaks.
-
Distance Traveled: The total distance covered by the animal.
-
Rearing: Number of vertical beam breaks, indicating exploratory behavior.
-
Thigmotaxis: Time spent in the center versus the periphery of the arena (an indicator of anxiety).
-
-
-
Data Analysis:
-
Analyze the data using statistical software (e.g., ANOVA) to compare the effects of different doses of the NPS to the vehicle control group.
-
Plot the locomotor activity over time to observe the onset, peak effect, and duration of the drug's action.
-
A significant increase in distance traveled or horizontal activity compared to the control group indicates a stimulant effect. A significant decrease suggests a sedative effect.
-
Key Signaling Pathways of Major NPS Classes
Understanding the signaling pathways activated by NPS is crucial for predicting their effects. Different classes of NPS interact with distinct molecular targets to produce their psychoactive effects.[13]
SCRAs, often found in "Spice" products, are potent agonists of the cannabinoid receptor type 1 (CB1).[3][14] The CB1 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channels, ultimately reducing neuronal excitability.
Synthetic cathinones are structurally related to amphetamine and act primarily as monoamine transporter inhibitors or releasers.[3] They block the reuptake and/or stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synapse, leading to a rapid increase in the synaptic concentration of these neurotransmitters and producing powerful stimulant effects.
The NBOMe series of compounds are potent, full agonists at the serotonin 2A receptor (5-HT2A).[3] This receptor is Gq/11-coupled. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), profoundly altering neuronal activity, particularly in cortical circuits, which is believed to underlie their hallucinogenic effects.
References
- 1. Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 3. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Dependence Study - Creative Biolabs [creative-biolabs.com]
- 6. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput screening of nanoparticles in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Research - Pathways of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. encyclopedia.pub [encyclopedia.pub]
Toxicological Profile and Risk Assessment of BB-22 Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BB-22 (QUCHIC), a potent synthetic cannabinoid, and its isomers pose a significant public health concern due to their high potency and potential for severe adverse effects. This technical guide provides a comprehensive overview of the current toxicological knowledge of BB-22, including its metabolic profile, receptor pharmacology, and available data on human exposure. It also outlines a framework for risk assessment based on guidelines for new psychoactive substances (NPS). A critical lack of specific toxicological data, particularly for its isomers, necessitates a cautious approach and highlights urgent areas for future research.
Introduction
BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets. Like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with significantly greater potency and a more severe and unpredictable toxicity profile. The clandestine nature of its production can lead to the presence of various isomers, the specific toxicological properties of which are largely unknown. This guide aims to synthesize the available scientific literature on BB-22 to inform research, drug development, and public health responses.
Chemical Identity and Isomers
BB-22 is structurally an indole-based cannabinoid with a quinoline ester linker. The core structure allows for the existence of several potential isomers, primarily positional isomers of the quinoline linkage and stereoisomers related to the cyclohexylmethyl group. One identified isomer is the BB-22 4-hydroxyquinoline isomer, which differs in the attachment point of the hydroxyquinoline group[1]. The differentiation and toxicological profiles of these isomers are critical for a comprehensive risk assessment, yet data remains scarce.
Toxicological Profile
Pharmacodynamics: High-Potency Cannabinoid Receptor Agonism
BB-22 is a potent full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Full agonism at the CB1 receptor, which is highly expressed in the central nervous system, is believed to be responsible for the profound psychoactive and toxic effects of many synthetic cannabinoids[2]. The high potency of these compounds often leads to a greater risk of severe adverse events compared to the partial agonism of THC[2][3].
Table 1: Receptor Binding Affinity and Potency of BB-22
| Parameter | Receptor | Value | Reference |
| Ki | CB1 | 0.21 nM | N/A |
| Ki | CB2 | 0.33 nM | N/A |
| Functional Activity | CB1/CB2 | Full Agonist | [2] |
Note: Specific Ki values for BB-22 isomers are not currently available in the public domain.
Pharmacokinetics and Metabolism
The primary metabolic pathway for BB-22 in humans is ester hydrolysis, leading to the loss of the quinolinyl side-chain and the formation of BB-22 3-carboxyindole.[4] This major metabolite can be further hydroxylated or glucuronidated.[4] Understanding the metabolism of BB-22 is crucial for developing reliable analytical methods for its detection in biological samples and for assessing the potential toxicity of its metabolites.
Experimental Protocol: In Vitro Metabolism of BB-22 in Human Hepatocytes [4]
-
Objective: To identify the major metabolic pathways of BB-22.
-
Method:
-
Cryopreserved human hepatocytes were incubated with 10 μmol/L BB-22 for 3 hours.
-
Samples were analyzed by liquid chromatography-high resolution mass spectrometry (LC-HRMS).
-
Data was processed using data mining software to identify metabolites.
-
-
Key Findings: The main biotransformation was the loss of the quinolinyl side-chain via ester hydrolysis. Ten metabolites were identified in total, including products of further hydroxylation and glucuronidation.
In Vivo Effects and Human Case Reports
Animal studies in mice have shown that BB-22 administration leads to effects consistent with CB1 receptor activation, including impaired motor and sensorimotor responses, hypothermia, and antinociception. These effects were preventable by pretreatment with a CB1 receptor antagonist.
Human case reports have provided valuable quantitative data on the concentrations of BB-22 and its primary metabolite in biological fluids following suspected ingestion.
Table 2: Quantitative Data from Human Case Reports
| Matrix | Analyte | Concentration Range | Reference |
| Serum | BB-22 | 149 - 6680 pg/mL | N/A |
| Serum | BB-22 3-carboxyindole | 0.755 - 38.0 ng/mL | N/A |
| Urine | BB-22 | 5.52 - 6.92 pg/mL | N/A |
| Urine | BB-22 3-carboxyindole | 0.131 - 21.4 ng/mL | N/A |
Note: These values are from a limited number of cases and may not represent the full range of concentrations in users.
Data Gaps in Toxicology
A significant challenge in assessing the full toxicological profile of BB-22 and its isomers is the lack of comprehensive preclinical safety data. Key missing information includes:
-
Acute, sub-chronic, and chronic toxicity studies: No formal studies determining LD50 values or identifying target organ toxicity after repeated exposure are available.
-
Genotoxicity, carcinogenicity, and reproductive toxicity: The potential for BB-22 to cause genetic damage, cancer, or affect reproduction is unknown.
-
Comparative toxicology of isomers: The relative potencies and toxicities of different BB-22 isomers have not been characterized.
-
Specific organ toxicity: While general adverse effects are reported for synthetic cannabinoids, specific studies on the cardiotoxicity, neurotoxicity, and nephrotoxicity of BB-22 are lacking.
Signaling Pathways
As a potent full agonist at the CB1 receptor, BB-22 is expected to activate downstream signaling cascades that lead to its profound physiological and psychoactive effects. The canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to a decrease in neuronal excitability.
Risk Assessment Framework
A comprehensive risk assessment for BB-22 and its isomers should follow established guidelines for new psychoactive substances, such as those developed by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[5][6][7][8][9] This framework involves an evaluation of the health and social risks.
Experimental Workflow: Risk Assessment of a New Psychoactive Substance
Health Risks
-
Acute Toxicity: Based on its high potency as a full CB1 agonist, the acute health risks of BB-22 are considered high. These may include severe neuropsychiatric effects (anxiety, paranoia, psychosis), cardiovascular events (tachycardia, hypertension), and other adverse effects reported for potent synthetic cannabinoids.
-
Chronic Toxicity: The risks associated with long-term use are unknown but are a significant concern given the profiles of other synthetic cannabinoids.
-
Abuse Liability: The potent psychoactive effects suggest a high potential for abuse and dependence.
Social Risks
The clandestine production and distribution of BB-22 and its isomers pose significant social risks, including the potential for widespread public health emergencies and challenges for law enforcement and healthcare systems.
Conclusions and Recommendations
BB-22 is a potent synthetic cannabinoid with a high potential for abuse and severe toxicity. The available data, although limited, indicates that it is a full agonist at cannabinoid receptors and is extensively metabolized in humans. The presence of isomers with unknown toxicological profiles further complicates the risk assessment.
Key Recommendations for Future Research:
-
Comprehensive Toxicological Testing: Standardized preclinical toxicity studies (acute, chronic, genetic, reproductive) are urgently needed for BB-22 and its primary isomers.
-
Isomer-Specific Research: Analytical methods for the differentiation of BB-22 isomers should be developed, and their respective pharmacological and toxicological profiles must be characterized.
-
In-depth Mechanistic Studies: Further research is required to fully elucidate the signaling pathways activated by BB-22 and to identify potential therapeutic targets for managing intoxication.
-
Enhanced Surveillance: Public health and law enforcement agencies should continue to monitor the prevalence of BB-22 and its isomers in illicit drug markets and report associated adverse events.
This technical guide underscores the significant knowledge gaps that currently exist for BB-22 and its isomers. A concerted effort from the scientific and regulatory communities is essential to better understand and mitigate the risks posed by these potent new psychoactive substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 3. Acute Poisonings from Synthetic Cannabinoids â 50 U.S. Toxicology Investigators Consortium Registry Sites, 2010â2015 | MMWR [cdc.gov]
- 4. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMCDDA operating guidelines for the risk assessment of new psychoactive substances - CADAP [eu-cadap.org]
- 6. Risk assessment of new psychoactive substances (NPS) | www.euda.europa.eu [euda.europa.eu]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. EMCDDA operating guidelines for the risk assessment of new psychoactive substances | www.euda.europa.eu [euda.europa.eu]
- 9. Risk assessment of new psychoactive substances | Transnational Institute [tni.org]
The Evolving Challenge of Synthetic Cannabinoids: A Technical Guide to Discovery and Identification in Forensic Samples
Introduction: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids (SCs) representing one of the most dynamic and challenging classes for forensic scientists, researchers, and drug development professionals. These clandestinely produced compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, their structural diversity and often-enhanced potency can lead to severe and unpredictable adverse health effects. This technical guide provides an in-depth overview of the state-of-the-art methodologies for the discovery and identification of new synthetic cannabinoids in forensic samples, presents quantitative data on their receptor interactions, and illustrates the key signaling pathways they modulate.
Analytical Methodologies: A Multi-Platform Approach
The unambiguous identification of novel synthetic cannabinoids necessitates a multi-platform analytical approach, leveraging the strengths of various sophisticated techniques. The workflow typically begins with a screening method, followed by confirmatory analysis and structural elucidation for entirely new compounds.
Experimental Workflow for Novel Psychoactive Substance Identification
The following diagram outlines a typical workflow for the identification of unknown substances in forensic toxicology.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis due to its robustness and extensive spectral libraries.[1][2][3]
Detailed Experimental Protocol for GC-MS Analysis of Seized Materials:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized seized plant material or powder.
-
Add 1 mL of methanol and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new vial for analysis. For quantitative analysis, a deuterated internal standard (e.g., JWH-018-d9) is added prior to extraction.[4]
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
-
GC-MS Parameters: [5]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Split Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramp at 20°C/min to 300°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Data Analysis:
-
Acquired mass spectra are compared against commercial and in-house spectral libraries for tentative identification.
-
Retention times are compared with those of certified reference materials for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to GC-MS, particularly for the analysis of biological matrices like blood and urine where parent compounds and their metabolites are present in low concentrations.[6][7][8][9]
Detailed Experimental Protocol for LC-MS/MS Analysis of Synthetic Cannabinoids in Blood:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., JWH-018-d9).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or similar.
-
Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).
-
-
LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions are monitored for each target analyte.
-
-
Data Analysis:
-
Identification is based on the retention time and the ratio of the two MRM transitions matching those of a certified reference standard.
-
Quantification is performed using a calibration curve prepared in the same matrix.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of a newly discovered synthetic cannabinoid, NMR spectroscopy is the gold standard.[5][10][11]
Detailed Experimental Protocol for NMR Analysis of a Pure Synthetic Cannabinoid:
-
Sample Preparation:
-
Instrumentation:
-
Spectrometer: Bruker Avance III HD 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify the number and types of proton environments.
-
¹³C NMR: Acquire a carbon spectrum to determine the number and types of carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
-
Data Analysis:
-
The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the chemical structure.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of recently emerged synthetic cannabinoids. This data is crucial for understanding their potency and potential for harm.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Selected Synthetic Cannabinoids
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Δ⁹-THC | 40.7 | 36 | [12][13] |
| JWH-018 | 9.0 | 2.9 | [14] |
| JWH-210 | 0.46 | 0.69 | [15] |
| MDMB-4en-PINACA | 0.14 | 0.33 | [5] |
| 5F-MDMB-PICA | 0.29 | 1.1 | [14] |
| ADB-BUTINACA | - | - | - |
| HU-210 | 0.061 | - | [12] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50) of Selected Synthetic Cannabinoids
| Compound | CB1 cAMP Inhibition EC50 (nM) | CB1 β-Arrestin Recruitment EC50 (nM) | Reference |
| JWH-018 | 36 | 5.57 | [14][16] |
| AM-2201 (5F-JWH-018) | - | 1.64 | [16] |
| XLR-11 (5F-UR-144) | - | 16.0 | [16] |
| 5F-APINACA | - | - | [16] |
| EG-018 | 76.5 | 2012 | [16] |
Note: Lower EC50 values indicate higher potency in the respective functional assay.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[17][18][19]
CB1 Receptor G-Protein Signaling Pathway
Activation of the CB1 receptor by a synthetic cannabinoid agonist typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[18]
β-Arrestin Recruitment Pathway
In addition to G-protein signaling, agonist binding to the CB1 receptor can also lead to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[19][20][21][22]
References
- 1. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 2. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 12. HU-210 - Wikipedia [en.wikipedia.org]
- 13. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. researchgate.net [researchgate.net]
In-Silico Prediction of Receptor Binding Affinity for BB-22 Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic cannabinoid BB-22, also known as QUCHIC, has emerged as a potent agonist of the cannabinoid receptors CB1 and CB2. As with many synthetic cannabinoids, the potential for multiple isomers, including stereoisomers and structural analogs, presents a significant challenge in understanding its full pharmacological profile. Even subtle changes in a molecule's three-dimensional structure can dramatically alter its binding affinity and functional activity at target receptors. This technical guide provides a comprehensive overview of the in-silico methodologies used to predict the receptor binding affinity of BB-22 isomers, offering a cost-effective and rapid approach to prioritize compounds for further experimental validation.
This document details the theoretical underpinnings of computational approaches, provides step-by-step experimental and in-silico protocols, and presents a framework for analyzing and visualizing the predicted binding data.
Data Presentation: Receptor Binding Affinity of BB-22
While comprehensive experimental data on the binding affinities of all possible BB-22 isomers are not extensively available in the public domain, the parent compound has been characterized. BB-22 is a full agonist at both CB1 and CB2 receptors, with a high affinity for both.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| BB-22 (QUCHIC) | CB1 | 0.217 nM | [1] |
| CB2 | 0.338 nM | [1] |
This table will be updated as more specific data on BB-22 isomers becomes available through in-silico prediction or experimental validation.
In-Silico Prediction Workflow
The in-silico prediction of receptor binding affinity for BB-22 isomers typically follows a multi-step computational workflow. This workflow is designed to model the interaction between the ligand (BB-22 isomer) and the receptor (CB1 or CB2) at an atomic level and to estimate the strength of this interaction.
Experimental Protocols
The in-silico predictions are ideally validated by experimental data. The following are detailed methodologies for key experiments used to determine receptor binding affinity.
Radioligand Displacement Assay
This is a widely used method to determine the affinity of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Radioligand: [3H]CP-55,940.
-
Non-specific binding control: Unlabeled CP-55,940 (10 µM).
-
Test compounds (BB-22 isomers) at various concentrations.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and centrifuge at 500 x g for 10 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound (or vehicle for total binding, or unlabeled CP-55,940 for non-specific binding), and 50 µL of [3H]CP-55,940 (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).
-
Incubate the plate at 30°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In-Silico Protocols
The following sections provide a more detailed breakdown of the computational methods.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Software: AutoDock Vina
Procedure:
-
Receptor Preparation:
-
Obtain the 3D structure of the target receptor (CB1 or CB2). Crystal structures are available from the Protein Data Bank (PDB). If a crystal structure is not available, a homology model can be built.
-
Prepare the receptor by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Define the binding site (grid box) based on the location of known ligands or using binding site prediction tools.
-
-
Ligand Preparation:
-
Generate the 3D structures of the BB-22 isomers.
-
Optimize the geometry of each isomer using a suitable force field.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters.
-
Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (scoring function).
-
-
Analysis:
-
Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Compare the predicted binding affinities of the different isomers.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of binding stability.
Software: GROMACS
Procedure:
-
System Setup:
-
Take the best-ranked docked pose from the molecular docking step.
-
Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
Minimize the energy of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure.
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the complex to reach a stable conformation.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation).
-
Identify key residues involved in the interaction with the ligand.
-
Calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to obtain a more accurate prediction of the binding affinity.
-
Signaling Pathways of Cannabinoid Receptors
BB-22 isomers exert their effects by activating the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for predicting the functional consequences of receptor binding.
Upon binding of a BB-22 isomer, the CB1/CB2 receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates the activity of ion channels (primarily through CB1). It also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and differentiation.
Conclusion
The in-silico prediction of receptor binding affinity for BB-22 isomers is a powerful tool in modern drug discovery and toxicology. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the structure-activity relationships of these novel psychoactive substances. While computational methods provide rapid and cost-effective screening, experimental validation through techniques like radioligand displacement assays remains essential for confirming the predicted binding affinities. This integrated approach will be crucial for characterizing the pharmacological profiles of BB-22 isomers and understanding their potential physiological effects.
References
5-Hydroxyisoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyisoquinoline, a heterocyclic aromatic organic compound, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its unique structural features and reactivity have positioned it as a privileged scaffold for the design and synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of 5-hydroxyisoquinoline's role in drug discovery, with a particular focus on its application in the development of enzyme inhibitors, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document will delve into the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols associated with 5-hydroxyisoquinoline and its derivatives.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| Melting Point | 213-215 °C |
| Boiling Point | 332.1±15.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| pKa | (To be determined) |
| LogP | (To be determined) |
| Solubility | Soluble in water |
Synthesis of the 5-Hydroxyisoquinoline Core
The 5-hydroxyisoquinoline scaffold can be synthesized through various chemical routes. One common method involves the multi-step transformation of isoquinoline. A general synthetic approach is outlined below:
Experimental Protocol: Synthesis of 5-Hydroxyisoquinoline from Isoquinoline
Step 1: Sulfonation of Isoquinoline
To a stirred solution of isoquinoline in fuming sulfuric acid, oleum is added dropwise at a controlled temperature. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is carefully poured onto ice, and the resulting precipitate, 5-isoquinolinesulfonic acid, is collected by filtration and washed.
Step 2: Alkali Fusion of 5-Isoquinolinesulfonic Acid
The dried 5-isoquinolinesulfonic acid is mixed with a significant excess of potassium hydroxide or sodium hydroxide. This mixture is heated to a high temperature (typically >200°C) to induce fusion. The reaction is monitored until the starting material is consumed.
Step 3: Acidification and Isolation
The cooled reaction mass is dissolved in water and carefully acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude 5-hydroxyisoquinoline. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.
5-Hydroxyisoquinoline as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial players in the DNA damage response (DDR) pathway. In the context of cancer therapy, inhibiting PARP has proven to be a highly effective strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
The 5-hydroxyisoquinoline moiety has been identified as a key pharmacophore in the design of potent PARP inhibitors. Its ability to form critical hydrogen bond interactions within the nicotinamide binding pocket of the PARP enzyme contributes significantly to its inhibitory activity. 5-Aminoisoquinoline (5-AIQ), a close analog, is a well-characterized PARP-1 inhibitor.[1][2] The hydroxyl group of 5-hydroxyisoquinoline can act as a hydrogen bond donor, mimicking the interaction of the nicotinamide amide group of NAD+, the natural substrate of PARP.
PARP Signaling Pathway in DNA Damage Response
Upon detection of a single-strand DNA break (SSB), PARP1 is recruited to the site of damage. This binding event triggers a conformational change in PARP1, leading to its activation. Activated PARP1 catalyzes the cleavage of NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and polymerases, to the site of the lesion to effectuate repair.
Inhibition of PARP by molecules containing the 5-hydroxyisoquinoline scaffold disrupts this process. The inhibitor competes with NAD+ for the catalytic site of PARP1. This competitive inhibition prevents the formation of PAR chains, thereby stalling the recruitment of the DNA repair machinery. As a result, the SSB is not repaired and, during DNA replication, can be converted into a more lethal double-strand break (DSB). In cells with compromised homologous recombination repair (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.
Structure-Activity Relationship (SAR) of 5-Hydroxyisoquinoline Derivatives as PARP Inhibitors
The development of potent and selective PARP inhibitors based on the 5-hydroxyisoquinoline scaffold involves systematic modifications of the core structure to optimize its interaction with the enzyme's active site. Key areas for modification include:
-
Substitution on the Phenyl Ring: Introduction of various substituents on the benzene ring of the isoquinoline can modulate the electronic properties and steric interactions of the molecule within the binding pocket. Electron-withdrawing or electron-donating groups can influence the acidity of the hydroxyl group and the overall binding affinity.
-
Modification of the Pyridine Ring: Alterations to the pyridine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can impact the planarity and hydrogen bonding capabilities of the inhibitor.
-
Derivatization of the Hydroxyl Group: While the hydroxyl group is crucial for the key hydrogen bonding interaction, its derivatization into ethers or esters can be explored to fine-tune physicochemical properties like solubility and cell permeability, although this may come at the cost of reduced potency if the free hydroxyl is essential for binding.
-
Addition of Side Chains: Appending various side chains at different positions of the isoquinoline ring can lead to additional interactions with the enzyme, potentially increasing potency and selectivity. These side chains can be designed to occupy hydrophobic pockets or form further hydrogen bonds.
A hypothetical SAR workflow for the optimization of a 5-hydroxyisoquinoline-based PARP inhibitor is depicted below.
Quantitative Data of Isoquinoline-Based PARP Inhibitors
| Compound | Scaffold | PARP-1 IC₅₀ (nM) | Reference |
| 5-Aminoisoquinoline | Isoquinoline | Potent inhibitor (specific IC₅₀ not provided) | [1][2] |
| Fused isoquinolinone-naphthoquinone 5c | Isoquinolinone | 2.4 | [3] |
| Fused isoquinolinone-naphthoquinone 5d | Isoquinolinone | 4.8 | [3] |
| Quinoxaline derivative 8a | Quinoxaline | 2.31 | [4] |
| Quinoxaline derivative 5 | Quinoxaline | 3.05 | [4] |
| Olaparib (Reference) | Phthalazinone | 4.40 | [4] |
Other Biological Activities of 5-Hydroxyisoquinoline Derivatives
Beyond PARP inhibition, the 5-hydroxyisoquinoline scaffold has been utilized to develop inhibitors of other enzyme classes and compounds with various biological activities.
-
Kinase Inhibition: 5-Hydroxyisoquinoline itself has been identified as a fragment-like inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), with an IC₅₀ of approximately 85 µM. This suggests that the scaffold can be further elaborated to develop more potent and selective kinase inhibitors.
-
Antimicrobial Activity: Derivatives of 5-hydroxyisoquinoline have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.
Experimental Protocols for Biological Evaluation
PARP Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against PARP is a cell-free enzymatic assay. This can be performed using a variety of detection methods, including colorimetric, fluorescent, or chemiluminescent readouts. A general workflow is as follows:
-
Plate Preparation: A 96-well plate is coated with histones, which will serve as the acceptor proteins for PARylation. The plate is then washed and blocked to prevent non-specific binding.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and the 5-hydroxyisoquinoline derivative to be tested at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a solution containing biotinylated NAD+. The biotin tag allows for subsequent detection. The plate is incubated to allow the PARP enzyme to catalyze the PARylation of the histones.
-
Detection: After the incubation period, the plate is washed to remove unreacted components. A conjugate of streptavidin and horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.
-
Signal Generation and Reading: A chemiluminescent or colorimetric HRP substrate is added. The resulting signal, which is proportional to the amount of PARylation (and thus PARP activity), is read using a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce PARP activity by 50%, is calculated from the dose-response curve.
Conclusion
5-Hydroxyisoquinoline has firmly established its position as a privileged scaffold in medicinal chemistry. Its utility as a core structural motif in the design of potent PARP inhibitors highlights its importance in the development of targeted cancer therapies. Furthermore, its demonstrated potential in the development of kinase inhibitors and antimicrobial agents underscores its versatility. The continued exploration of the structure-activity relationships of 5-hydroxyisoquinoline derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents for a wide range of diseases. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this remarkable building block.
References
- 1. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectral Analysis and Data for BB-22 5-Hydroxyisoquinoline Isomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectral data and analytical methodologies for the synthetic cannabinoid BB-22 5-hydroxyisoquinoline isomer. This document is intended to serve as a valuable resource for researchers, analytical chemists, and toxicologists involved in the identification and characterization of novel psychoactive substances.
Introduction
BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in illicit drug markets. Its isomers, such as the this compound, present a significant analytical challenge due to their similar chemical properties. This guide focuses on the mass spectral characteristics and analytical protocols necessary for the unambiguous identification of the this compound, a structural variant where the quinoline ring is substituted with an isoquinoline moiety at the 5-position.
Mass Spectral Data
The mass spectral data for the this compound can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Electron Ionization (EI) mass spectra obtained via GC-MS are often similar for positional isomers, Collision-Induced Dissociation (CID) in LC-MS/MS can provide differentiating fragmentation patterns.
The expected fragmentation of the this compound is primarily centered around the cleavage of the ester linkage and fragmentation of the indole and isoquinoline ring systems. Based on the analysis of structurally similar synthetic cannabinoid isomers, key diagnostic ions can be predicted.
Table 1: Predicted GC-MS (EI) Fragmentation Data for this compound
| m/z | Predicted Fragment Structure | Relative Abundance |
| 384 | [M]•+ (Molecular Ion) | Low |
| 241 | [M - C₉H₇NO]•+ (Loss of hydroxyisoquinolineoxy radical) | Moderate |
| 214 | [C₁₅H₁₆N]+ (Indole-cyclohexylmethyl cation) | High |
| 144 | [C₉H₆NO]+ (Hydroxyisoquinoline cation) | Moderate to High |
| 115 | [C₈H₅O]+ | Moderate |
| 81 | [C₆H₉]+ (Cyclohexenyl cation) | Moderate |
Table 2: Predicted LC-MS/MS (ESI+) Product Ion Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment Structure | Collision Energy |
| 385 | 242 | [C₁₅H₁₆NO]+ (Protonated indole-cyclohexylmethyl moiety) | Low to Medium |
| 385 | 214 | [C₁₅H₁₆N]+ (Indole-cyclohexylmethyl cation) | Medium to High |
| 385 | 145 | [C₉H₇NO + H]+ (Protonated hydroxyisoquinoline) | Medium |
| 385 | 117 | [C₈H₇N + H]+ (Protonated isoquinoline core) | High |
Experimental Protocols
Detailed methodologies are crucial for the reliable identification of the this compound. The following protocols for GC-MS and LC-MS/MS are based on established methods for the analysis of synthetic cannabinoids.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A solution of the analyte is prepared in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor the transitions listed in Table 2, with optimized collision energies for each transition.
-
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids like BB-22 are known to be potent agonists of the cannabinoid receptors CB1 and CB2. Their binding initiates a cascade of intracellular signaling events.
Caption: Cannabinoid receptor signaling cascade initiated by BB-22 isomer.
References
CAS number and chemical identifiers for BB-22 5-hydroxyisoquinoline isomer.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, analytical methodologies, and potential biological relevance of the synthetic cannabinoid, BB-22 5-hydroxyisoquinoline isomer. Due to the limited publicly available data on this specific isomer, this document combines known information with generalized experimental protocols and hypothesized signaling pathways based on its structural class.
Chemical Identity and Properties
This compound is a synthetic cannabinoid and a structural isomer of BB-22. It is primarily available as a research chemical for forensic and scientific applications.[1] Its physiological and toxicological properties have not been extensively studied.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Reference |
| CAS Number | 2365471-34-5 | [1] |
| Molecular Formula | C25H24N2O2 | |
| Formula Weight | 384.50 | |
| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-isoquinolinyl ester |
Physicochemical Properties
Limited physicochemical data is available. The known properties are summarized in Table 2.
| Property | Value | Reference |
| Appearance | Crystalline solid | |
| Purity | >98% | |
| Melting Point | 159 - 161 ºC | |
| UV λmax | 217, 294 nm | |
| Storage Temperature | -20°C | [1] |
Hypothetical Synthesis and Analytical Protocols
Hypothetical Synthesis
The synthesis of this compound would likely involve a two-step process: the synthesis of the indole core followed by esterification.
Step 1: Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid
A common method for the N-alkylation of indoles is the reaction of the indole with an appropriate alkyl halide in the presence of a base. This could be followed by carboxylation at the 3-position.
-
Materials: Indole-3-carboxylic acid, cyclohexyl-methyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
Dissolve indole-3-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add cyclohexyl-methyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Esterification with 5-hydroxyisoquinoline
The final step would be the esterification of the carboxylic acid with 5-hydroxyisoquinoline. A common method for this transformation is the use of a coupling agent or conversion of the carboxylic acid to an acid chloride.
-
Materials: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-hydroxyisoquinoline, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-hydroxyisoquinoline, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0°C and add a solution of DCC in DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
Analytical Methodologies
Standard analytical techniques for the characterization and quantification of synthetic cannabinoids include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the compound (217 and 294 nm).
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 150°C) and ramping up to a high temperature (e.g., 300°C) to ensure elution of the compound.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
Potential Signaling Pathways
As a synthetic cannabinoid, this compound is expected to act as an agonist at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that mediate a variety of physiological processes.
CB1 Receptor Signaling
The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: Hypothesized CB1 receptor signaling pathway for this compound.
CB2 Receptor Signaling
The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells. Its activation is associated with immunomodulatory effects.
Caption: Hypothesized CB2 receptor signaling pathway for this compound.
Conclusion
This compound is a research chemical with limited available data. This guide has provided a summary of its known chemical identifiers and physicochemical properties. Furthermore, it has outlined plausible, generalized protocols for its synthesis and analysis based on established chemical principles for similar compounds. The hypothesized signaling pathways through CB1 and CB2 receptors provide a framework for future pharmacological investigations. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies, while recognizing the need for empirical validation of these proposed methods and biological activities. Further research is essential to fully characterize the pharmacological and toxicological profile of this novel synthetic cannabinoid.
References
The Pharmacology of Emerging Synthetic Cannabinoids: A Technical Guide for Researchers
Executive Summary
The landscape of psychoactive substances is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing one of the largest and most dynamic classes of new psychoactive substances (NPS).[1][2][3] Initially developed for therapeutic exploration of the endocannabinoid system, these compounds have been diverted for recreational use, posing significant public health challenges due to their high potency and unpredictable toxicological profiles.[1][4][5] This technical guide provides an in-depth overview of the pharmacology of emerging SCRAs, tailored for researchers, scientists, and drug development professionals. It covers their interaction with cannabinoid receptors, structure-activity relationships, downstream signaling pathways, and the experimental protocols used for their characterization.
Introduction to Synthetic Cannabinoid Receptor Agonists (SCRAs)
SCRAs are a chemically diverse group of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][6] However, unlike Δ⁹-THC, which is a partial agonist at the cannabinoid type 1 (CB1) receptor, most SCRAs are full agonists with higher binding affinities, leading to more intense and often dangerous physiological and psychoactive effects.[7][[“]] The continuous introduction of new generations of SCRAs with modified chemical structures is a strategy to circumvent legislative controls, making their study a moving target for the scientific and medical communities.[2][5]
Molecular Pharmacology: Receptor Interactions
The primary molecular targets for SCRAs are the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is mainly found in the periphery and is associated with immune function.[9]
Binding Affinity and Potency
A key determinant of a SCRA's effect is its binding affinity (Ki) for the CB1 and CB2 receptors. Many emerging SCRAs exhibit sub-nanomolar to low nanomolar binding affinities, often significantly higher than that of Δ⁹-THC.[[“]][10] This high affinity, coupled with high efficacy, contributes to their profound effects and increased toxicity.[7][11]
The following tables summarize the binding affinities and functional potencies for a selection of emerging synthetic cannabinoids.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM) of Selected SCRAs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| JWH-018 | 9.00 | 2.94 | Δ⁹-THC | 40.7 | 36.4 |
| AM2201 | 1.0 | 2.6 | CP55,940 | 0.58 | 0.68 |
| XLR-11 | 0.28 | 0.43 | |||
| MDMB-4en-PINACA | 0.19 | 0.48 | |||
| 5F-MDMB-PICA | 0.28 | 1.1 | |||
| 5F-EDMB-PINACA | 0.09 | 0.33 | |||
| MMB-FUBICA | 1.1 | 3.1 | |||
| Data compiled from multiple sources, including Wiley et al., 2021. |
Table 2: Cannabinoid Receptor Functional Potency (EC50, nM) of Selected SCRAs in [³⁵S]GTPγS Assays
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference Compound | CB1 EC50 (nM) | CB2 EC50 (nM) |
| JWH-018 | 27 | 16 | Δ⁹-THC | 119 | 141 |
| MDMB-4en-PINACA | 0.44 | 1.1 | CP55,940 | 0.82 | 2.1 |
| 5F-MDMB-PICA | 0.86 | 2.8 | |||
| 5F-EDMB-PINACA | 0.27 | 0.76 | |||
| MMB-FUBICA | 2.0 | 5.4 | |||
| Data compiled from multiple sources, including Gamage et al., 2020 and Wiley et al., 2021. |
Signaling Pathways
Upon binding to the CB1 receptor, SCRAs activate intracellular signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2] This activation leads to a series of downstream effects that ultimately modulate neuronal excitability.
Canonical G-Protein Signaling
The canonical signaling pathway initiated by SCRA binding to the CB1 receptor involves:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
Modulation of Ion Channels: The βγ-subunits of the G-protein directly interact with ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization, and the inhibition of N-type calcium channels, which reduces neurotransmitter release.[2]
β-Arrestin Pathway and Biased Agonism
In addition to G-protein signaling, agonist-bound CB1 receptors can recruit β-arrestin proteins. This can lead to receptor desensitization, internalization, and activation of distinct signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[2] There is growing interest in the concept of "biased agonism," where different SCRAs may preferentially activate either the G-protein or the β-arrestin pathway, potentially explaining the diverse toxicological outcomes observed.[12][13]
Structure-Activity Relationships (SAR)
The chemical structures of SCRAs have evolved significantly. While early compounds were largely aminoalkylindoles (e.g., JWH-018), newer generations include indazole carboxamides (e.g., AB-PINACA), and tetramethylcyclopropyl derivatives.[5] These structural modifications are often aimed at increasing CB1 receptor affinity and evading detection.
Experimental Protocols
Characterizing the pharmacology of new SCRAs requires a suite of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with hCB1) are prepared.[14]
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test SCRA.[15][16]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.[15]
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test SCRA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency and efficacy of an agonist by quantifying its ability to stimulate G-protein activation.
Methodology:
-
Preparation: Cell membranes expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the test SCRA. In the presence of an agonist, the activated Gα-subunit binds [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration, similar to the binding assay.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the SCRA relative to a standard full agonist.[14]
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation by quantifying the inhibition of cAMP production.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are used.
-
Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator, such as forskolin, to induce cAMP production.
-
Incubation: Cells are then incubated with varying concentrations of the test SCRA.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format (e.g., ELISA or HTRF).
-
Data Analysis: Concentration-response curves for the inhibition of forskolin-stimulated cAMP levels are generated to determine the EC50 and Emax of the SCRA.[14]
Metabolism and Toxicology
The metabolism of SCRAs is a critical factor in their overall pharmacological and toxicological profile. Phase I metabolism, often involving cytochrome P450 enzymes, can produce metabolites that retain significant activity at cannabinoid receptors.[7][17] This can prolong the duration of action and contribute to the toxic effects. For example, hydroxylated metabolites of JWH-018 have been shown to retain high affinity and activity at the CB1 receptor.[17] Understanding the metabolic pathways is crucial for developing analytical methods to detect SCRA use and for predicting potential drug-drug interactions.[18][19]
Conclusion
Emerging synthetic cannabinoids represent a formidable challenge due to their chemical diversity, high potency, and constantly changing availability. A thorough understanding of their pharmacology, including receptor binding, signaling, and metabolism, is essential for the scientific, medical, and forensic communities. The methodologies outlined in this guide provide a framework for the continued characterization of these compounds, which is critical for informing public health policy, developing potential therapeutic interventions for toxicity, and advancing our fundamental understanding of the endocannabinoid system.
References
- 1. Synthetic Cannabinoids: A Pharmacological and Toxicological Overview | Annual Reviews [annualreviews.org]
- 2. mdpi.com [mdpi.com]
- 3. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic cannabinoids - Alcohol and Drug Foundation [adf.org.au]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]
- 9. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. um.edu.mt [um.edu.mt]
- 12. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. New psychoactive substances: an overview on recent publications on their toxicodynamics and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of BB-22 5-Hydroxyisoquinoline Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that, like many others, exists in various isomeric forms. The BB-22 5-hydroxyisoquinoline isomer is a structural isomer of BB-22, where the quinoline ring is substituted at the 5-position with a hydroxyl group and is an isoquinoline rather than a quinoline. The differentiation of such positional isomers is a critical challenge in forensic and clinical toxicology, as the biological activity and legal status of isomers can vary significantly. These application notes provide detailed protocols for the sensitive and selective detection of the this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
The primary analytical challenges in the detection of the this compound are its separation from other positional isomers (e.g., 6-, 7-, and 8-hydroxyisoquinoline isomers) and its sensitive detection in complex matrices such as seized materials and biological fluids. Both GC-MS and LC-MS/MS are powerful techniques capable of addressing these challenges.
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. GC-MS offers high chromatographic resolution and characteristic fragmentation patterns upon electron ionization, which can aid in isomer differentiation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly advantageous for the analysis of less volatile and thermally labile compounds. It provides excellent sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode. The separation capabilities of liquid chromatography, coupled with the specificity of tandem mass spectrometry, make it a superior choice for resolving and identifying isomers that may be difficult to separate by GC-MS.[1]
Experimental Workflow
The general workflow for the analysis of the this compound is depicted below.
Signaling Pathway of BB-22
BB-22 acts as a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs). Activation of CB1 receptors, primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. CB2 receptors are predominantly found in the peripheral nervous system and on immune cells. As a full agonist, BB-22 elicits a maximal response from these receptors, which is often greater than that of THC, a partial agonist.[2] The downstream signaling cascade initiated by BB-22 binding to CB1/CB2 receptors typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In the brain, CB1 receptor activation can also influence the release of neurotransmitters like dopamine.[1][3]
Experimental Protocols
Sample Preparation
1. Seized Materials (e.g., herbal mixtures, powders)
-
Objective: To extract the this compound from the matrix.
-
Procedure:
-
Homogenize the seized material to ensure a representative sample.
-
Weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
2. Biological Samples (e.g., urine, serum)
-
Objective: To extract the analyte from the biological matrix and remove interferences.
-
Method: Supported Liquid Extraction (SLE)
-
Procedure:
-
Pipette 1 mL of the biological sample (e.g., urine, serum) into a glass tube.
-
Add an internal standard.
-
Acidify the sample with 200 µL of 1% formic acid in water.
-
Load the mixture onto an SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analyte with two aliquots of 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
LC-MS/MS Protocol
-
Instrumentation: High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B.
-
1-8 min: 30% to 95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95% to 30% B.
-
10.1-12 min: 30% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Expected GC-MS Data
| Compound | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | Isomer specific, requires reference standard | Molecular ion, fragments from indole, cyclohexylmethyl, and hydroxyisoquinoline moieties |
| Other BB-22 hydroxyisoquinoline isomers | Close to the 5-hydroxyisoquinoline isomer | Similar fragmentation, with potential minor differences in relative abundances |
Table 2: Expected LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment of hydroxyisoquinoline | Fragment of indole moiety | To be optimized |
| Other BB-22 hydroxyisoquinoline isomers | [M+H]⁺ | Fragment of hydroxyisoquinoline | Fragment of indole moiety | To be optimized |
| Internal Standard (e.g., BB-22-d5) | [M+H]⁺ | Specific fragment | Specific fragment | To be optimized |
Note: The exact m/z values and collision energies need to be determined through infusion of an analytical standard of the this compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the detection and differentiation of the this compound. Due to the potential for co-elution of isomers in GC-MS, LC-MS/MS is recommended as the preferred method for confirmatory analysis, offering superior selectivity and sensitivity. The successful application of these protocols will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this and other emerging synthetic cannabinoids.
References
- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method development for quantifying synthetic cannabinoid isomers.
An LC-MS/MS method for the quantification of synthetic cannabinoid isomers is crucial for forensic toxicology, clinical diagnostics, and drug development. Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] The continuous emergence of new synthetic cannabinoid isomers, which often have similar mass-to-charge ratios, presents a significant analytical challenge for their unambiguous identification and accurate quantification.[2]
This application note provides a detailed protocol for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of synthetic cannabinoid isomers in biological matrices.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of synthetic cannabinoid isomers involves several key stages, from sample receipt to final data analysis.
Caption: Experimental workflow for synthetic cannabinoid isomer analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of synthetic cannabinoids from biological matrices like plasma or urine.
-
Sample Pre-treatment : To 0.5 mL of the biological sample, add 200 µL of formic acid in water.[3]
-
Cartridge Conditioning : Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 2 mL of a 40% methanol in water solution to remove interferences.
-
Elution : Elute the analytes with 2 mL of methanol.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[3]
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 30 seconds.[4] The sample is now ready for LC-MS/MS injection.
LC-MS/MS Analysis
The separation of isomers requires optimized chromatographic conditions. The use of specific stationary phases, such as biphenyl or fluorophenyl columns, has shown improved resolution for THC isomers and can be applied to synthetic cannabinoids.[5]
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| System | UHPLC System (e.g., Shimadzu Nexera 40 series, Agilent 1290 Infinity)[3][6] |
| Column | Raptor FluoroPhenyl (100 mm x 2.1 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol:Acetonitrile (50:50, v/v)[6] |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL[6] |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8050, Thermo TSQ Quantum Ultra)[7][8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 300°C |
| Gas Flow | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
MRM transitions must be optimized for each target isomer and its corresponding internal standard by infusing a standard solution of each analyte into the mass spectrometer. At least two transitions per compound are recommended for confident identification and quantification.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| e.g., JWH-018 | 358.2 | 155.1 | 127.1 | Optimized (e.g., 25) |
| e.g., JWH-073 | 344.2 | 155.1 | 127.1 | Optimized (e.g., 25) |
| Isomer Group 1 | [M+H]+ | Fragment 1 | Fragment 2 | Optimized |
| Isomer Group 2 | [M+H]+ | Fragment 1 | Fragment 2 | Optimized |
Quantitative Data Summary
The developed LC-MS/MS method should be validated according to established guidelines. The following table summarizes typical performance characteristics for the quantification of synthetic cannabinoids.
| Analyte Group | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH Metabolites | 2 - 1,000 | > 0.99 | ~0.2 | 2 | [8] |
| Various (117 SCs) | 0.1 - 50 | > 0.99 | 0.1 | 0.05 - 50 | [9][10] |
| AM-2201, UR-144, etc. | Not specified | Not specified | < 0.5 | Not specified | [11] |
Synthetic Cannabinoid Signaling Pathway
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[1] Their high affinity and efficacy at these receptors, particularly CB1 in the central nervous system, are responsible for their potent psychoactive effects and associated toxicities.[12]
Caption: Simplified signaling pathway of synthetic cannabinoids.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of synthetic cannabinoid isomers. The key to successful isomer analysis lies in achieving adequate chromatographic separation, which may require testing various column chemistries and optimizing gradient conditions.[13] This protocol, combining a selective sample preparation technique with a high-resolution UHPLC separation and sensitive tandem mass spectrometry detection, is well-suited for the demanding requirements of forensic and clinical laboratories.
References
- 1. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative Analysis Method for Tetrahydrocannabinol Isomers in Biological Matrices | National Institute of Justice [nij.ojp.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. restek.com [restek.com]
- 6. youtube.com [youtube.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS). Isoquinoline and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals, making their accurate detection and quantification critical in drug discovery, natural product chemistry, and quality control. The methodology presented herein is adapted from established protocols for structurally similar compounds and provides a robust framework for the analysis of isoquinoline in various sample matrices. This document provides detailed experimental procedures, data presentation guidelines, and a visual workflow to facilitate implementation in a laboratory setting.
Introduction
Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline. The isoquinoline skeleton is found in a wide range of biologically active alkaloids, including morphine, codeine, and papaverine. Given the pharmacological significance of isoquinoline-containing compounds, a reliable and efficient analytical method for their identification and quantification is essential for research and development in the pharmaceutical industry. Gas chromatography-mass spectrometry offers high sensitivity, selectivity, and resolving power, making it a well-suited technique for the analysis of volatile and semi-volatile compounds like isoquinoline. This protocol outlines a complete workflow from sample preparation to data analysis, without the need for derivatization.
Experimental Protocols
Sample Preparation
The following protocol describes a liquid-liquid extraction procedure suitable for isolating isoquinoline from a liquid matrix. For solid samples, an initial dissolution or extraction step into a suitable solvent will be necessary.
Materials:
-
Sample containing isoquinoline
-
Toluene (or Dichloromethane)
-
2% Sulfuric Acid
-
25% Ammonium Hydroxide solution
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
pH meter or pH strips
-
Separatory funnel
-
GC vials with inserts
Procedure:
-
Acidification: To 10 mL of the liquid sample, add 10 mL of 2% sulfuric acid. Vortex for 2 minutes to extract the basic isoquinoline into the acidic aqueous phase.
-
Organic Wash: Wash the acidic aqueous phase with 10 mL of toluene to remove any neutral or acidic impurities. Discard the organic phase.
-
Basification: Adjust the pH of the aqueous phase to 9-10 with 25% ammonium hydroxide solution.
-
Extraction: Transfer the basified aqueous phase to a separatory funnel and extract three times with 10 mL of toluene.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: The extract can be concentrated if necessary using a gentle stream of nitrogen.
-
Transfer: Transfer the final extract into a GC vial for analysis.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MS)
-
Capillary Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 2 minutes
-
Ramp: 20 °C/min to 260 °C
-
Hold: 3 minutes at 260 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Data Analysis
-
Qualitative Analysis: Identification of isoquinoline is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library). The characteristic ions for isoquinoline are m/z 129 (molecular ion), 102, 77, and 51.
-
Quantitative Analysis: Quantification is performed using an external or internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table presents representative data for a validated method for quinoline, a structural isomer of isoquinoline, and can be used as a template for the expected performance of a validated isoquinoline method.[1]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of isoquinoline.
Caption: Experimental workflow for isoquinoline analysis by GC-MS.
Signaling Pathways and Logical Relationships
The logical relationship in the GC-MS analytical process is a linear progression from sample preparation to data analysis. The following diagram illustrates this logical flow.
Caption: Logical flow of the GC-MS analytical process.
References
Application Notes and Protocols for the Structural Elucidation of BB-22 Isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and differentiation of BB-22 and its positional isomers. BB-22, a potent synthetic cannabinoid, and its analogues pose a significant challenge to forensic and research chemists due to their structural similarities. This document outlines detailed protocols for sample preparation, NMR data acquisition, and spectral analysis. It includes a comparative analysis of expected NMR data for BB-22 and its 4-hydroxyisoquinoline isomer, supported by visualizations of experimental workflows and the relevant signaling pathways of cannabinoid receptors.
Introduction
BB-22, formally known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester, is a synthetic cannabinoid that has been identified in illicit drug markets.[1] Like other synthetic cannabinoids, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as an agonist at the cannabinoid receptors CB1 and CB2.[2] The clandestine nature of synthetic cannabinoid production often leads to the emergence of positional isomers, where the substitution pattern on the aromatic rings is altered. A common isomer of BB-22 features the quinolinyl ester linkage at the 4-position instead of the 8-position.
Distinguishing between these isomers is critical for forensic identification, toxicological assessment, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure of molecules, making it an invaluable tool for the unambiguous identification of isomers.[3] This document provides the necessary protocols and data for researchers to effectively utilize NMR for the structural elucidation of BB-22 isomers.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids like BB-22 exert their physiological effects primarily through the activation of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[4]
-
CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.[5]
-
CB2 Receptors: Primarily located in the immune system and peripheral tissues, their activation is associated with immunomodulatory effects.[5]
Upon agonist binding, both receptors initiate a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6]
Experimental Protocols
The following protocols are recommended for the NMR analysis of BB-22 isomers.
Sample Preparation
From Herbal Material:
-
Accurately weigh approximately 50 mg of the homogenized herbal product into a centrifuge tube.
-
Add 1 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Vortex the mixture for 1-2 minutes to extract the synthetic cannabinoids.
-
Centrifuge the sample to pellet the plant material.
-
Carefully transfer the supernatant to a clean NMR tube.
From Powder/Pure Compound:
-
Dissolve 1-5 mg of the powder in approximately 0.75 mL of CDCl₃ or another suitable deuterated solvent.
-
Filter the solution if any insoluble material is present.
-
Transfer the clear solution to an NMR tube.
For Quantitative Analysis (qNMR):
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid) and the sample into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube for analysis.
NMR Data Acquisition
The following experiments are crucial for the structural elucidation of BB-22 isomers. All spectra should be acquired at a constant temperature (e.g., 298 K) on a spectrometer with a field strength of 400 MHz or higher.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help in determining stereochemistry and the relative orientation of substituent groups.
A general workflow for the structural elucidation process is outlined below:
Results and Discussion: Comparative NMR Data
¹H NMR Data
The protons on the quinolinyl/isoquinolinyl ring will exhibit the most significant differences in chemical shifts and coupling patterns between the two isomers.
Table 1: Expected ¹H NMR Chemical Shift Comparison for BB-22 Isomers
| Protons | BB-22 (8-quinolinyl ester) | BB-22 (4-isoquinolinyl ester) - Predicted | Rationale for Difference |
| Indole Protons | |||
| H-2 | ~8.2 ppm | ~8.2 ppm | Minimal change expected. |
| H-4 to H-7 | ~7.2-7.8 ppm | ~7.2-7.8 ppm | Minor shifts possible due to different orientation of the ester group. |
| Cyclohexylmethyl Protons | |||
| -CH₂- | ~4.2 ppm | ~4.2 ppm | No significant change expected. |
| Cyclohexyl | ~0.9-1.9 ppm | ~0.9-1.9 ppm | No significant change expected. |
| Quinolinyl/Isoquinolinyl Protons | |||
| H-2' (Quinoline) | ~8.9 ppm | - | |
| H-1' (Isoquinoline) | - | ~9.2 ppm | H-1 of isoquinoline is adjacent to nitrogen and deshielded. |
| H-3' (Isoquinoline) | - | ~8.5 ppm | H-3 of isoquinoline is also adjacent to nitrogen. |
| Aromatic Protons | ~7.4-8.2 ppm | ~7.6-8.3 ppm | The overall pattern and chemical shifts of the protons on the carbocyclic ring of the isoquinoline will differ significantly from the quinoline protons. |
¹³C NMR Data
The carbon chemical shifts, particularly for the quinolinyl/isoquinolinyl ring and the carbonyl carbon of the ester, will be diagnostic.
Table 2: Expected ¹³C NMR Chemical Shift Comparison for BB-22 Isomers
| Carbons | BB-22 (8-quinolinyl ester) | BB-22 (4-isoquinolinyl ester) - Predicted | Rationale for Difference |
| Indole Carbons | |||
| C-2 | ~130 ppm | ~130 ppm | Minimal change expected. |
| C-3 | ~110 ppm | ~110 ppm | Minimal change expected. |
| C-3a, C-7a | ~128, ~137 ppm | ~128, ~137 ppm | Minor shifts possible. |
| Ester Carbonyl | ~164 ppm | ~164 ppm | Minor shift possible due to different electronic environment. |
| Cyclohexylmethyl Carbons | |||
| -CH₂- | ~48 ppm | ~48 ppm | No significant change expected. |
| Cyclohexyl | ~25-31 ppm | ~25-31 ppm | No significant change expected. |
| Quinolinyl/Isoquinolinyl Carbons | |||
| C-8' (Quinoline) | ~140 ppm | - | Point of attachment to the ester oxygen. |
| C-4' (Isoquinoline) | - | ~145 ppm | Point of attachment to the ester oxygen; different electronic environment. |
| Other Aromatic C | ~121-150 ppm | ~122-152 ppm | The chemical shifts of all carbons in the heterocyclic and carbocyclic rings will differ due to the change in the position of the nitrogen atom and the ester linkage. |
2D NMR for Structural Confirmation
The definitive structural assignment will come from the analysis of HMBC spectra. The key correlation will be between the protons of the indole ring (specifically H-2 and protons on the benzene moiety of the indole) and the ester carbonyl carbon. Subsequently, correlations from the protons on the quinolinyl/isoquinolinyl ring to the ester carbonyl carbon will confirm the point of attachment.
For BB-22, protons on the quinolinyl ring, particularly H-7', will show a correlation to the ester carbonyl carbon. For the 4-isoquinolinyl isomer, protons H-3' and H-5' of the isoquinoline ring would be expected to show correlations to the ester carbonyl carbon, thus unambiguously identifying the substitution pattern.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural elucidation and differentiation of BB-22 and its positional isomers. The protocols and comparative data presented in these application notes serve as a valuable resource for researchers in forensic science, toxicology, and drug development. The ability to distinguish between closely related isomers is paramount for accurate substance identification and for understanding the pharmacological implications of structural modifications in the ever-evolving landscape of synthetic cannabinoids.
References
- 1. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR [m.chemicalbook.com]
- 2. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Isoquinoline alkaloids: a 15N NMR and x‐ray study. Part 2 | Semantic Scholar [semanticscholar.org]
- 5. Isoquinoline(119-65-3) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application of 5-hydroxyisoquinoline as a biochemical reagent in assays.
Introduction
5-Hydroxyisoquinoline is a heterocyclic organic compound that serves as a versatile biochemical reagent in life science research.[1] Its structure, featuring a hydroxyl group on the isoquinoline scaffold, makes it a valuable precursor in the synthesis of more complex molecules, including potential therapeutic agents.[2] While direct and extensive data on its application as a primary reagent in a wide array of biochemical assays are limited, its structural similarity to known bioactive molecules, particularly within the class of isoquinoline-based enzyme inhibitors, suggests its utility as a test compound in various screening and mechanistic studies. This document provides detailed application notes and example protocols for utilizing 5-hydroxyisoquinoline as a biochemical reagent in key assays relevant to drug discovery and cell signaling research.
Application in PARP Inhibition Assays
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair and genomic stability. Inhibitors of PARP are of significant interest in cancer therapy. Various isoquinoline derivatives have been identified as potent PARP inhibitors.[3][4] Although direct inhibitory activity of 5-hydroxyisoquinoline against PARP is not extensively documented, its isoquinoline core makes it a relevant compound for screening in PARP inhibition assays.
Quantitative Data Summary: Hypothetical PARP Inhibition
The following table presents a hypothetical summary of quantitative data for 5-hydroxyisoquinoline and a known PARP inhibitor, Olaparib, in a PARP1 enzymatic assay. This illustrates how data for a test compound like 5-hydroxyisoquinoline would be presented.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (PARP2/PARP1) |
| 5-Hydroxyisoquinoline | PARP1 | Enzymatic (HTRF) | 15,000 | - |
| Olaparib | PARP1 | Enzymatic (HTRF) | 5 | 2 |
Note: The IC50 value for 5-hydroxyisoquinoline is hypothetical and for illustrative purposes only, based on the potential for weak inhibition. The value for Olaparib is based on published data.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP1 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of 5-hydroxyisoquinoline against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-Europium cryptate (donor)
-
Anti-mono-ADP-ribose antibody labeled with d2 (acceptor)
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT, 0.01% BSA
-
5-Hydroxyisoquinoline stock solution (10 mM in DMSO)
-
Olaparib (positive control)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-hydroxyisoquinoline in assay buffer. The final concentrations should range from 100 µM to 1 nM. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Prepare a solution of PARP1 enzyme and Histone H1 in assay buffer.
-
Reaction Initiation: To each well of the 384-well plate, add:
-
2 µL of compound dilution (or DMSO control)
-
4 µL of the PARP1/Histone H1 mixture
-
4 µL of a NAD+/Biotinylated-NAD+ mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture containing Streptavidin-Europium and anti-mono-ADP-ribose-d2 antibody to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible microplate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Experimental Workflow for PARP1 Inhibition Assay
Caption: Workflow for a PARP1 HTRF inhibition assay.
Application in Cell Signaling Pathway Analysis
5-Hydroxyisoquinoline can be investigated for its effects on various cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial in inflammation, cell proliferation, and apoptosis.
Quantitative Data Summary: Hypothetical MAPK/ERK Pathway Modulation
The following table provides an example of how to present quantitative data from a Western blot analysis of ERK phosphorylation upon treatment with 5-hydroxyisoquinoline.
| Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| Untreated Control | 0 | 1.00 |
| 5-Hydroxyisoquinoline | 1 | 0.85 |
| 5-Hydroxyisoquinoline | 10 | 0.62 |
| 5-Hydroxyisoquinoline | 50 | 0.35 |
| U0126 (Positive Control) | 10 | 0.15 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol details a method to assess the effect of 5-hydroxyisoquinoline on the phosphorylation of ERK1/2 in a human cell line (e.g., HeLa).[5][6][7][8][9]
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
5-Hydroxyisoquinoline stock solution (10 mM in DMSO)
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 12-16 hours.
-
Compound Incubation: Pre-treat cells with varying concentrations of 5-hydroxyisoquinoline (e.g., 1, 10, 50 µM) or DMSO vehicle for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and capture the image with a chemiluminescence imager.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of phospho-ERK to total ERK and normalize to the untreated control.
MAPK Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Application in NF-κB Activation Assays
The NF-κB signaling pathway is a key regulator of the inflammatory response. Assays to measure the activation of this pathway, often by monitoring the nuclear translocation of the p65 subunit or through a reporter gene, are valuable for identifying anti-inflammatory compounds.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol describes a method to evaluate the effect of 5-hydroxyisoquinoline on TNF-α-induced NF-κB activation using a luciferase reporter assay.[10][11][12][13][14]
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
5-Hydroxyisoquinoline stock solution (10 mM in DMSO)
-
TNF-α
-
Dual-Luciferase® Reporter Assay System
-
Luminometer-compatible white 96-well plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid in a 96-well plate.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-hydroxyisoquinoline for 2 hours.
-
Stimulation: Add TNF-α (10 ng/mL) to the wells to induce NF-κB activation and incubate for 6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase® kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo® Reagent (to quench the firefly reaction and initiate the Renilla luciferase reaction) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each concentration of 5-hydroxyisoquinoline.
Logical Flow of NF-κB Reporter Assay
Caption: Simplified logic of NF-κB reporter assay.
5-Hydroxyisoquinoline is a valuable chemical scaffold for biochemical and pharmaceutical research. While specific, published data on its direct application in many standard assays are not abundant, its structural features warrant its investigation as a potential modulator of various enzymes and signaling pathways. The protocols provided herein offer robust frameworks for screening and characterizing the activity of 5-hydroxyisoquinoline and other novel compounds in assays for PARP inhibition and the modulation of key cellular signaling pathways. These methods are fundamental to the early stages of drug discovery and the elucidation of cellular mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. licorbio.com [licorbio.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for In Vitro Metabolism of Buspirone Using Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for studying the in vitro metabolism of the anxiolytic drug Buspirone using cryopreserved human hepatocytes. This information is crucial for understanding the drug's metabolic stability, identifying its metabolites, and predicting its pharmacokinetic properties in humans.
Introduction
Buspirone is an anxiolytic agent that undergoes extensive first-pass metabolism in the liver, with a bioavailability of approximately 4%.[1] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[2][3] In vitro studies using human hepatocytes are considered the gold standard for assessing the metabolic fate of drugs, as they contain a full complement of phase I and phase II metabolic enzymes.[4] This protocol outlines a robust method for evaluating the metabolism of Buspirone in a controlled laboratory setting.
Data Presentation
Table 1: Experimental Parameters for Buspirone In Vitro Metabolism Study
| Parameter | Value | Rationale |
| Test Compound | Buspirone | Subject of the metabolism study. |
| Initial Buspirone Concentration | 1 µM and 10 µM | To assess concentration-dependent metabolism. |
| Hepatocyte Seeding Density | 0.5 x 10^6 viable cells/mL | Optimal density for metabolic activity. |
| Incubation Volume | 0.5 mL | Standard volume for 24-well plate format. |
| Incubation Time Points | 0, 15, 30, 60, 120, 240 minutes | To determine the rate of metabolism over time.[5] |
| Positive Control (High Turnover) | Verapamil (1 µM) | To ensure metabolic competency of the hepatocytes. |
| Negative Control | Heat-inactivated hepatocytes | To account for non-enzymatic degradation. |
| Stop Solution | Acetonitrile (1:1 v/v) | To terminate the metabolic reaction and precipitate proteins.[5] |
| Analytical Method | LC-MS/MS | For sensitive and specific quantification of Buspirone and its metabolites.[6][7] |
Experimental Protocols
1. Preparation of Reagents and Materials
-
Cryopreserved Human Hepatocytes: Obtain from a reputable supplier.
-
Hepatocyte Plating Medium: As recommended by the supplier.
-
Hepatocyte Incubation Medium: Williams' Medium E supplemented with appropriate factors.
-
Buspirone Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock of a high-turnover compound (e.g., Verapamil) in DMSO.
-
Stop Solution: Cold acetonitrile.
-
24-well Collagen-Coated Plates
-
Phosphate-Buffered Saline (PBS)
-
LC-MS/MS System
2. Thawing and Plating of Cryopreserved Human Hepatocytes
-
Rapidly thaw the cryovial of hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.
-
Carefully aspirate the supernatant.
-
Gently resuspend the cell pellet in the appropriate volume of plating medium to achieve a final density of 0.5 x 10^6 viable cells/mL.
-
Seed the cells into a 24-well collagen-coated plate at 0.5 mL per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for at least 4 hours to allow for cell attachment.
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.
3. In Vitro Incubation of Buspirone
-
Prepare working solutions of Buspirone (1 µM and 10 µM) and the positive control (1 µM) in incubation medium. The final DMSO concentration should not exceed 0.1%.
-
For the negative control wells, use heat-inactivated hepatocytes.
-
Aspirate the medium from the attached hepatocytes and add 0.5 mL of the appropriate working solution to each well.
-
At the designated time points (0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume (0.5 mL) of cold acetonitrile to the respective wells. The 0-minute time point is prepared by adding the stop solution before adding the Buspirone solution.
-
After the final time point, seal the plate and centrifuge at a higher speed (e.g., 2000 x g) for 15 minutes to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. Sample Analysis by LC-MS/MS
-
Analyze the samples for the disappearance of the parent compound (Buspirone) and the formation of its major metabolites, primarily 1-pyrimidinylpiperazine (1-PP), 5-hydroxybuspirone, and 6'-hydroxybuspirone.[1][3][8]
-
Develop a sensitive and specific LC-MS/MS method for the quantification of Buspirone and its metabolites.[6][7]
-
Construct calibration curves for each analyte to enable accurate quantification.
Visualizations
Caption: Experimental workflow for the in vitro metabolism of Buspirone.
Caption: Major metabolic pathways of Buspirone.
References
- 1. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rapid and highly sensitive liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantitation of buspirone in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Buspirone - Wikipedia [en.wikipedia.org]
Unmasking the Chameleon: Forensic Applications of Synthetic Cannabinoid Isomer Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The clandestine world of synthetic cannabinoids (SCs) presents a significant challenge to forensic laboratories. These novel psychoactive substances (NPS) are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] To circumvent drug laws, clandestine chemists continuously synthesize new SCs with minor structural modifications, often resulting in numerous isomers. These isomers, while possessing similar chemical formulas and molecular weights, can exhibit vastly different potencies and toxicological effects. Therefore, the accurate identification and differentiation of SC isomers are paramount in forensic investigations, clinical toxicology, and drug development. This document provides detailed application notes and experimental protocols for the forensic analysis of synthetic cannabinoid isomers using reference standards.
The Critical Role of Isomer Standards
Synthetic cannabinoid isomer standards are indispensable tools for forensic laboratories. They serve as the benchmark for the unequivocal identification and quantification of controlled substances in seized materials and biological samples. Due to the structural similarity of isomers, their differentiation requires sophisticated analytical techniques that can discern subtle differences in their chemical and physical properties.[3][4] Reference standards of known purity and concentration are essential for method validation, calibration, and ensuring the accuracy and reliability of analytical results.
Analytical Approaches for Isomer Differentiation
The differentiation of synthetic cannabinoid isomers is a complex analytical task that often requires a multi-platform approach. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the workhorses of forensic drug analysis.[5][6] High-resolution ion mobility-mass spectrometry (HRIM-MS) is an emerging technique showing great promise for separating and characterizing challenging isomers.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like many synthetic cannabinoids. Isomers can often be separated based on their differential interactions with the GC column's stationary phase, leading to distinct retention times.[7] The mass spectra generated by electron ionization (EI) can provide characteristic fragmentation patterns, aiding in identification. However, for some isomers, the mass spectra can be very similar, making differentiation solely based on fragmentation challenging.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers several advantages for the analysis of synthetic cannabinoids, including its applicability to a wider range of compounds, including non-volatile and thermally labile ones.[5] The separation of isomers can be achieved by optimizing the liquid chromatography conditions. Tandem mass spectrometry provides an additional layer of specificity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), which can differ between isomers.
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS)
HRIM-MS separates ions based on their size, shape, and charge in the gas phase. This technique can differentiate isomers that are difficult to separate by chromatography alone by measuring their collision cross-section (CCS).[4] This provides an additional dimension of separation, enhancing the confidence in isomer identification.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of synthetic cannabinoids using various analytical techniques. These values can vary depending on the specific isomer, matrix, and instrumentation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Synthetic Cannabinoids
| Compound/Metabolite | Technique | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH-018/JWH-073 Metabolites | LC-MS/MS | Urine | 0.01 - 2.0 | 0.1 - 2.0 | [5] |
| 32 Synthetic Cannabinoid Metabolites | LC-MS/MS | Urine | - | 0.5 | [9] |
| 130 Natural & Synthetic Cannabinoids | LC-MS/MS | Cannabis Oil | 0.1 | 0.05 - 50 | [10] |
| JWH-250 | GC-MS | Seized Material | 0.5 mg/mL | 2.5 mg/mL | [11] |
| 5F-MDMB-PICA | GC-MS/MS | Whole Blood | 0.5 | - | [12] |
| 5F-CUMYL-PICA | GC-MS/MS | Whole Blood | 0.5 | - | [12] |
Table 2: Linearity for Selected Synthetic Cannabinoids
| Compound/Metabolite | Technique | Matrix | Linear Range (ng/mL) | Correlation Coefficient (R²) | Reference |
| 32 Synthetic Cannabinoid Metabolites | LC-MS/MS | Urine | 0.5 - 200 | >0.99 | [9] |
| 6 Synthetic Cannabinoids | LC-MS/MS | Urine | 0.1 - 100 | ≥0.999 | [13] |
| JWH-250 | GC-MS | Seized Material | 2.5 - 50 mg/mL | 0.9991–0.9997 | [11] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Synthetic Cannabinoid Isomers in Seized Herbal Material
1. Scope: This protocol describes a general procedure for the identification and differentiation of synthetic cannabinoid isomers in seized herbal products.
2. Materials and Reagents:
- Certified reference standards of synthetic cannabinoid isomers
- Methanol (LC-MS grade)
- Internal Standard (e.g., JWH-018-d9)
- Vortex mixer
- Centrifuge
- GC-MS system with an autosampler
3. Sample Preparation:
- Homogenize the seized herbal material.
- Weigh 10 mg of the homogenized material into a microcentrifuge tube.
- Add 1 mL of methanol.
- Vortex for 10 minutes to extract the cannabinoids.[5]
- Centrifuge at 3000 rpm for 5 minutes.[5]
- Transfer the supernatant to a clean vial for GC-MS analysis.
4. GC-MS Parameters:
- Injector Temperature: 280 °C
- Injection Mode: Splitless
- Column: ZB-5MS (or equivalent)
- Oven Program: Initial temperature of 60°C (hold 1 min), ramp at 10°C/min to 150°C (hold 3 min), then ramp at 10°C/min to 300°C (hold 22 min).[14]
- Carrier Gas: Helium
- MS Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI)
- Scan Range: m/z 40-550
5. Data Analysis:
- Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of the certified reference standards.
- Utilize mass spectral libraries (e.g., SWGDRUG) for tentative identification.[7]
Protocol 2: LC-MS/MS Analysis of Synthetic Cannabinoid Isomer Metabolites in Urine
1. Scope: This protocol outlines a method for the quantitative analysis of synthetic cannabinoid isomer metabolites in urine samples.
2. Materials and Reagents:
- Certified reference standards of synthetic cannabinoid metabolites
- Deuterated internal standards
- β-glucuronidase
- Acetate buffer (pH 5.0)
- 1-Chlorobutane:Isopropyl alcohol (70:30)
- LC-MS/MS system
3. Sample Preparation:
- To 1 mL of urine, add an internal standard.
- Add β-glucuronidase in acetate buffer to hydrolyze the glucuronide conjugates.[13][15]
- Incubate the mixture.
- Perform a liquid-liquid extraction with 1-chlorobutane:isopropyl alcohol (70:30).[9]
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
- Column: C18 column (e.g., Kinetex 2.6 µm PFP)[13]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the target analytes.
- Ion Source: Electrospray Ionization (ESI) in positive mode
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.
5. Data Analysis:
- Generate a calibration curve using the certified reference standards.
- Quantify the concentration of the metabolites in the urine samples by comparing their peak area ratios to the internal standard against the calibration curve.
Signaling Pathways and Logical Relationships
Synthetic cannabinoids primarily exert their effects by binding to and activating the cannabinoid receptors, CB1 and CB2.[1] These receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the peripheral tissues and is involved in immune modulation.[1][3] The binding of a synthetic cannabinoid agonist to the CB1 receptor initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.
Caption: CB1 receptor signaling cascade upon synthetic cannabinoid binding.
The forensic analysis of synthetic cannabinoid isomers follows a logical workflow to ensure accurate identification and reporting.
Caption: Logical workflow for the forensic analysis of synthetic cannabinoids.
Conclusion
The continuous emergence of new synthetic cannabinoid isomers necessitates the development and validation of robust analytical methods for their detection and differentiation. Certified isomer standards are fundamental to achieving accurate and defensible forensic results. The protocols and information provided in this document offer a framework for laboratories to enhance their capabilities in identifying and quantifying these challenging substances, thereby contributing to public safety and the effective enforcement of drug laws.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for the Identification of Cannabinoid Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expanding landscape of cannabis legalization for both medicinal and recreational purposes has intensified the need for robust and sensitive analytical methods to characterize cannabinoids and their metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for these applications. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enable the confident identification and quantification of metabolites, even at trace levels. This document provides detailed application notes and experimental protocols for the identification and quantification of key cannabinoid metabolites using LC-HRMS.
Cannabinoid Metabolism: A Brief Overview
The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), and the non-psychoactive cannabidiol (CBD) undergo extensive metabolism, primarily in the liver.[1][2] This biotransformation is mainly carried out by cytochrome P450 (CYP) enzymes, particularly CYP2C9, CYP2C19, and CYP3A4.[3][4] The metabolic pathways involve hydroxylation followed by oxidation to form carboxylic acids.[3] Glucuronidation is a major phase II reaction that increases the water solubility of the metabolites, facilitating their excretion.[4]
The major metabolic pathway of Δ⁹-THC involves its conversion to the psychoactive metabolite 11-hydroxy-Δ⁹-THC (11-OH-THC), which is subsequently oxidized to the non-psychoactive 11-nor-9-carboxy-Δ⁹-THC (THC-COOH).[1][5] THC-COOH is the principal urinary metabolite targeted in drug testing.
CBD is also extensively metabolized, with major pathways involving hydroxylation at the 6 and 7 positions.[4]
Cannabinoid Metabolic Pathway
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unitedchem.com [unitedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. unitedchem.com [unitedchem.com]
Synthetic Routes for the Preparation of Isoquinoline-Based Research Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isoquinoline-based research chemicals. The isoquinoline scaffold is a key structural motif in a wide range of biologically active compounds and approved drugs.[1] The synthetic routes detailed herein are foundational for the discovery and development of novel therapeutics.
Introduction
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] They are found in numerous natural products, particularly alkaloids, and form the core structure of several clinically approved drugs. The versatility of the isoquinoline ring system allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery.
This document outlines several classical and modern synthetic methods for the preparation of isoquinolines, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as transition-metal-catalyzed approaches. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of synthetic and biological pathways are provided to aid researchers in the practical application of these methods.
Classical Synthetic Routes
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. The reaction involves an intramolecular electrophilic aromatic substitution and is typically carried out in the presence of a dehydrating agent under acidic conditions.[2][3]
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide (1.0 g, 4.48 mmol)
-
Phosphorus oxychloride (POCl₃, 2.0 mL, 21.5 mmol)
-
Acetonitrile (20 mL)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide in acetonitrile, add phosphorus oxychloride dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 3,4-dihydroisoquinoline.
| Substrate | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(Phenethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | POCl₃ | Toluene | 110 | 4 | 75 | Fodor & Nagubandi, 1980 |
| N-(3,4-Dimethoxyphenethyl)acetamide | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | POCl₃ | Acetonitrile | 82 | 2 | 85 | Org. Lett. 2020, 22, 4568 |
| N-(Phenethyl)benzamide | 1-Phenyl-3,4-dihydroisoquinoline | PPA | Toluene | 110 | 3 | 78 | J. Org. Chem. 1991, 56, 6034 |
| N-(4-Methoxyphenethyl)acetamide | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | P₂O₅ | Toluene | 110 | 5 | 65 | Tetrahedron 1980, 36, 1279 |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[4] This reaction is widely used in the synthesis of alkaloids and other natural products.
Materials:
-
Phenethylamine (1.21 g, 10 mmol)
-
Acetaldehyde (0.53 mL, 12 mmol)
-
Hydrochloric acid (concentrated, 1 mL)
-
Methanol (20 mL)
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenethylamine in methanol in a round-bottom flask.
-
Add concentrated hydrochloric acid to the solution.
-
Add acetaldehyde dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with 10% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the product.
| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Formaldehyde | TFA | DCM | 25 | 2 | 95 | J. Am. Chem. Soc. 2006, 128, 1086 |
| Dopamine hydrochloride | Acetaldehyde | HCl | Water | 25 | 24 | 85 | Org. Lett. 2019, 21, 8869 |
| Phenethylamine | Acetone | H₂SO₄ | Toluene | 80 | 12 | 60 | J. Org. Chem. 2018, 83, 6477 |
| Homoveratrylamine | Glyoxylic acid | Formic acid | Water | 100 | 4 | 78 | Bioorg. Med. Chem. 2015, 23, 2646 |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds via the formation of a benzalaminoacetal intermediate, which then undergoes cyclization.[5][6]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Aminoacetaldehyde diethyl acetal (1.33 g, 10 mmol)
-
Concentrated sulfuric acid (5 mL)
-
Ethanol (20 mL)
-
Sodium hydroxide solution (20%)
-
Diethyl ether
Procedure:
-
To a solution of benzaldehyde in ethanol, add aminoacetaldehyde diethyl acetal.
-
Stir the mixture at room temperature for 1 hour to form the Schiff base.
-
Carefully add the reaction mixture to concentrated sulfuric acid at 0 °C.
-
Heat the mixture to 100 °C for 3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with 20% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Benzaldehyde Derivative | Aminoacetal | Acid | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 100 | 3 | 65 | J. Org. Chem. 1951, 16, 1879 |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | PPA | 90 | 4 | 72 | J. Med. Chem. 1985, 28, 1457 |
| 4-Chlorobenzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 110 | 5 | 55 | J. Heterocycl. Chem. 1978, 15, 665 |
| Piperonal | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 100 | 3 | 70 | J. Nat. Prod. 1999, 62, 1177 |
Modern Synthetic Routes: Transition-Metal-Catalyzed Reactions
Modern synthetic methods often employ transition-metal catalysts, such as rhodium and ruthenium, to achieve highly efficient and regioselective isoquinoline syntheses under milder conditions. These methods often involve C-H activation and annulation strategies.[7]
Rhodium-Catalyzed Synthesis
Rhodium catalysts are effective for the annulation of arenes with alkynes to form isoquinolines. These reactions often proceed via a C-H activation mechanism.
Materials:
-
Benzoylhydrazine (0.2 mmol)
-
Diphenylacetylene (0.2 mmol)
-
[RhCp*Cl₂]₂ (2 mol%)
-
AgSbF₆ (8 mol%)
-
KOAc (0.2 equiv)
-
γ-Valerolactone (GVL, 2 mL)
Procedure:
-
In a sealed tube, combine benzoylhydrazine, diphenylacetylene, [RhCp*Cl₂]₂, AgSbF₆, and KOAc in GVL.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
After cooling, extract the mixture with ethyl acetate and wash with water.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ruthenium-Catalyzed Synthesis
Ruthenium catalysts are also widely used for the synthesis of isoquinolines through oxidative annulation reactions.
Materials:
-
Aromatic ketoxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
NaOAc (20 mol%)
-
Toluene (2 mL)
Procedure:
-
To a sealed tube, add the aromatic ketoxime, alkyne, [RuCl₂(p-cymene)]₂, and NaOAc in toluene.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired isoquinoline derivative.
| Catalyst | Arene/Directing Group | Alkyne | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [RhCp*Cl₂]₂ | Benzoylhydrazine | Diphenylacetylene | AgSbF₆/KOAc | GVL | 80 | 12 | 85 | Org. Lett. 2012, 14, 3032 |
| [RuCl₂(p-cymene)]₂ | Acetophenone oxime | 1-Phenyl-1-propyne | NaOAc | Toluene | 100 | 24 | 92 | Org. Lett. 2012, 14, 3032 |
| Pd(OAc)₂ | N-methoxybenzamide | Phenylacetylene | Ag₂CO₃ | Toluene | 100 | 4 | 78 | J. Org. Chem. 2012, 77, 5794 |
| Co(OAc)₂ | Benzamide | Diphenylacetylene | Mn(OAc)₃ | DCE | 120 | 12 | 75 | Angew. Chem. Int. Ed. 2013, 52, 6059 |
Signaling Pathways and Experimental Workflows
Isoquinoline-based research chemicals are instrumental in studying various biological pathways. Below are diagrams illustrating key synthetic workflows and the role of isoquinolines in specific signaling cascades.
Conclusion
The synthetic routes and protocols provided in this document offer a comprehensive guide for the preparation of a wide array of isoquinoline-based research chemicals. The choice of synthetic method will depend on the desired substitution pattern, available starting materials, and required reaction conditions. The classical methods remain valuable for their simplicity and scalability, while modern transition-metal-catalyzed reactions provide access to complex and highly substituted isoquinolines with high efficiency and selectivity. The provided diagrams of key signaling pathways highlight the importance of these compounds as tools for chemical biology and drug discovery, particularly in the areas of oncology and neuroscience.
References
- 1. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BB-22 5-hydroxyisoquinoline Isomer as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
BB-22 (QUCHIC) is a potent synthetic cannabinoid that has been identified in forensic and toxicological casework. The BB-22 5-hydroxyisoquinoline isomer is a structural variant of BB-22, a synthetic cannabinoid receptor agonist. As a certified reference material (CRM), this isomer serves as a crucial tool for the accurate identification and quantification of this compound in various matrices. This document provides detailed application notes and experimental protocols for the effective use of the this compound CRM in a laboratory setting.
Certified reference materials are essential for ensuring the quality and validity of analytical measurements. They are used for method validation, calibration of analytical instruments, and as quality control samples to ensure the accuracy and traceability of results. The this compound CRM is intended for use in forensic laboratories, clinical toxicology, and research settings involved in the analysis of novel psychoactive substances (NPS).
Physicochemical and Pharmacological Data
A summary of the available quantitative data for the this compound is presented in the table below. This information is critical for the proper handling, storage, and use of the CRM.
| Property | Value | Reference |
| Chemical Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 5-isoquinolinyl ester | |
| Molecular Formula | C₂₅H₂₄N₂O₂ | [1] |
| Formula Weight | 384.5 g/mol | [1] |
| CAS Number | 2365471-34-5 | [1] |
| Appearance | Crystalline solid | |
| Purity | Typically >98% (as specified on the Certificate of Analysis) | [1] |
| Storage Temperature | -20°C | |
| CB1 Receptor Affinity (for BB-22) | Ki = 0.11 nM | [2] |
Experimental Protocols
The following protocols are provided as a guide for the use of the this compound CRM. It is essential to consult the Certificate of Analysis provided with the CRM for specific information on concentration, purity, and storage.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a series of standard solutions for calibration and quality control.
Materials:
-
This compound CRM
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Allow the CRM vial to equilibrate to room temperature before opening to prevent condensation.
-
If the CRM is provided as a solid, accurately weigh a suitable amount and dissolve it in a known volume of methanol or acetonitrile in a volumetric flask.
-
If the CRM is provided in a solution, calculate the volume needed to prepare the stock solution based on the concentration stated in the Certificate of Analysis.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution using methanol or acetonitrile to prepare a series of working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions to ensure accuracy.
-
Store the prepared solutions in amber glass vials at -20°C when not in use. Stability of the solutions under these conditions should be verified by the end-user.[3][4]
-
Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the this compound in a sample matrix (e.g., serum, urine).[5][6]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific LC system and column.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: Specific precursor and product ion transitions for the this compound should be determined by infusing a standard solution into the mass spectrometer.
Procedure:
-
Sample Preparation:
-
For biological matrices, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to remove interferences.[7]
-
Spike blank matrix with known concentrations of the working standard solutions to create calibrators and quality control samples.
-
Add an appropriate internal standard to all samples, calibrators, and quality controls.
-
-
Analysis:
-
Inject the prepared samples, calibrators, and quality controls into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and structure of the this compound.[8][9]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation.
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the CRM in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the NMR spectra according to the instrument's standard operating procedures.
-
Process the acquired data (e.g., Fourier transformation, phase correction, baseline correction).
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integrations of the proton and carbon signals to confirm that the spectrum is consistent with the known structure of the this compound.
-
Compare the acquired spectra with any available reference spectra for this compound.
-
Visualizations
Caption: Experimental workflow for the use of the CRM.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shareok.org [shareok.org]
- 5. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Synthetic Cannabinoids in Urine
Introduction
Synthetic cannabinoids represent a large and evolving class of new psychoactive substances (NPS) that pose significant challenges for clinical and forensic toxicology. Accurate and reliable detection of these compounds and their metabolites in biological matrices, such as urine, is crucial for identifying intake and understanding their pharmacokinetic profiles. Effective sample preparation is a critical step in the analytical workflow to remove interferences, concentrate the analytes of interest, and ensure method sensitivity and robustness. This document provides detailed application notes and protocols for the most common sample preparation techniques used for the analysis of synthetic cannabinoids in urine, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). These methods are typically followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthetic cannabinoids are extensively metabolized in the body, primarily through oxidation and glucuronide conjugation, before being excreted in urine.[1] Therefore, a hydrolysis step to cleave the glucuronide conjugates is often necessary to improve the detection of the parent compounds and their phase I metabolites.
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids are agonists of the cannabinoid receptors, CB1 and CB2, mimicking the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids bind to these receptors with much higher affinity, leading to more potent and often unpredictable physiological and pharmacological effects.
Sample Preparation Experimental Workflow
The general workflow for preparing urine samples for synthetic cannabinoid analysis involves several key steps, as illustrated in the diagram below. The choice of extraction method will depend on the specific analytes, required sensitivity, and available resources.
Detailed Experimental Protocols
Enzymatic Hydrolysis of Glucuronide Metabolites
Since many synthetic cannabinoid metabolites are excreted as glucuronide conjugates, a hydrolysis step is often employed to increase the concentration of the free analytes.[1][2]
Materials:
-
β-glucuronidase (from sources such as E. coli, Red Abalone, or Patella vulgata)[2][3]
-
100 mM Acetate buffer (pH 5.0) or another suitable buffer depending on the enzyme's optimal pH[4][5]
-
Heating block or water bath
Protocol:
-
To 1.0 mL of urine sample, add 2 mL of 100 mM acetate buffer (pH 5.0).[4][5]
-
Add a specified amount of β-glucuronidase (e.g., 50 μL or a specific number of units, such as 2,500 or 5,000 units).[2][4][5][6]
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at an elevated temperature (e.g., 37°C overnight or 65°C for 1-2 hours).[2][4][5]
-
Allow the sample to cool to room temperature before proceeding with extraction.
Solid-Phase Extraction (SPE)
SPE is a widely used technique that provides clean extracts and high recovery rates.[7] It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.
Materials:
-
SPE cartridges (e.g., Oasis HLB, Styre Screen® HLD)[4][5][7]
-
Methanol
-
Ultrapure water
-
Washing solution (e.g., 5% v/v methanol in water or 25:75 methanol:100mM Acetate buffer)[4][5][7]
-
SPE manifold
Protocol (using Oasis HLB cartridge): [7]
-
Precondition the SPE cartridge: Pass 3 mL of methanol through the cartridge, followed by 6 mL of ultrapure water.
-
Load the sample: Load the pre-treated (hydrolyzed) urine sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of 5% (v/v) methanol in water to remove interfering substances.[7]
-
Elute the analytes: Elute the synthetic cannabinoids with 4 mL of methanol.[7]
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of analytes in two immiscible liquid phases. It is a simple and cost-effective technique.[8]
Materials:
-
Extraction solvent (e.g., 1-chlorobutane:isopropyl alcohol (70:30), ethyl acetate)[9][10]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
To the hydrolyzed urine sample (e.g., 400 μL), add an appropriate volume of extraction solvent (e.g., 700 μL of ethyl acetate).[10]
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer containing the analytes to a clean tube.
-
Evaporate and reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for the extraction of drugs from biological matrices. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Materials:
-
Acetonitrile
-
QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride)[11]
-
d-SPE cleanup sorbents (e.g., C18)[11]
-
Centrifuge tubes
Protocol (General approach, may require optimization):
-
Add a specified volume of acetonitrile to the hydrolyzed urine sample in a centrifuge tube.
-
Add the QuEChERS extraction salts.
-
Shake or vortex the tube vigorously for 1 minute.
-
Centrifuge the sample to separate the layers.
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing the cleanup sorbent.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge the tube.
-
Collect the supernatant for evaporation, reconstitution, and subsequent LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation techniques for the analysis of synthetic cannabinoids in urine based on published literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | QuEChERS |
| Recovery | 69.90% - 118.39%[7] | 48% - 104%[9] | Data not readily available in searched articles for urine |
| Matrix Effect | 81% - 185%[12] | Significant ionization suppression or enhancement observed for some analytes (>25%)[10] | Data not readily available in searched articles for urine |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL[7] | 0.1 - 1 ng/mL[10] | Not specified for urine, but a study on whole blood showed LOQs of 0.1 to 0.25 ng/mL[13] |
| Advantages | High recovery, clean extracts | Simple, inexpensive | High throughput, minimal solvent use |
| Disadvantages | More time-consuming, can be expensive | Can be less selective, potential for emulsions | May require more method development for urine matrix |
Conclusion
The choice of sample preparation technique for the analysis of synthetic cannabinoids in urine is a critical decision that impacts the reliability and sensitivity of the analytical method. Solid-Phase Extraction generally offers the cleanest extracts and high recovery rates, making it a robust choice for complex matrices. Liquid-Liquid Extraction provides a simpler and more cost-effective alternative, while QuEChERS presents a high-throughput option that is gaining popularity. The selection of the most appropriate method should be based on the specific analytical requirements, available instrumentation, and the desired balance between sample cleanup efficiency, cost, and throughput. Regardless of the chosen extraction method, an enzymatic hydrolysis step is highly recommended to ensure the comprehensive detection of synthetic cannabinoid metabolites. All methods should be properly validated to ensure they meet the required performance criteria for the intended application.
References
- 1. Abbott | ToxAccess | Login [toxaccess.redwoodtoxicology.com]
- 2. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of quinoline and isoquinoline isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of quinoline and isoquinoline so challenging?
The primary challenge in separating quinoline and isoquinoline lies in their very similar chemical structures and physicochemical properties. These isomers have the same molecular weight and elemental composition. Their structural difference is only in the position of the nitrogen atom within the bicyclic aromatic ring, which leads to subtle differences in their polarity and pKa values, making them difficult to resolve using conventional chromatographic techniques.
Q2: What are the typical pKa values for quinoline and isoquinoline?
The pKa values for quinoline and isoquinoline are very close, which contributes to their similar retention behavior under varying pH conditions.
| Compound | pKa Value |
| Quinoline | 4.92 |
| Isoquinoline | 5.42 |
| (Data are approximate and can vary slightly based on experimental conditions) |
Q3: What chromatographic modes are most effective for separating these isomers?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. However, achieving baseline separation often requires careful optimization of mobile phase composition, pH, and stationary phase chemistry. Other successful approaches include gas chromatography (GC) and supercritical fluid chromatography (SFC).
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of quinoline and isoquinoline peaks in RP-HPLC.
This is the most common issue encountered. The following steps can be taken to improve resolution:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Mobile Phase pH Adjustment: The separation of these basic compounds is highly dependent on the pH of the mobile phase.
-
Protocol: Prepare a series of mobile phases with pH values ranging from 3 to 6. A buffer, such as phosphate or acetate, is recommended to maintain a stable pH. A good starting point is a pH around 4, which is between the pKa values of the two isomers.
-
-
Optimization of Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity.
-
Protocol: Using an isocratic elution, systematically vary the concentration of acetonitrile or methanol in the mobile phase. For example, start with a 30:70 (v/v) organic:aqueous buffer and incrementally increase the organic content.
-
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity.
-
Recommendation: Consider using a phenyl-hexyl or a polar-embedded stationary phase. These phases can offer different selectivities due to pi-pi and dipole-dipole interactions with the aromatic rings of quinoline and isoquinoline.
-
-
Use of Ion-Pair Reagents: Adding an ion-pair reagent to the mobile phase can enhance the retention and resolution of these basic compounds.
-
Protocol: Introduce an ion-pair reagent like sodium dodecyl sulfate (SDS) at a concentration of 5-10 mM to the mobile phase. The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analytes.
-
Issue 2: Inconsistent retention times.
Fluctuations in retention times can be caused by several factors.
Troubleshooting Logic:
Caption: Logic for diagnosing inconsistent retention times.
Corrective Actions:
-
Mobile Phase Stability: Ensure the mobile phase is well-buffered and freshly prepared. The pH of the mobile phase can change over time, especially with exposure to air (CO2 absorption), which will affect the ionization state of the analytes and thus their retention.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.
-
System Check: Perform a system check for any leaks in the pump, injector, or fittings, as this can cause fluctuations in the flow rate and lead to variable retention times.
Experimental Protocols
Example Protocol for RP-HPLC Separation:
This protocol is a starting point and may require further optimization.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Separation Pathway:
Storage and stability issues of BB-22 5-hydroxyisoquinoline isomer.
Technical Support Center: BB-22 5-hydroxyisoquinoline Isomer
This technical support center provides guidance on the storage, stability, and handling of this compound (CAS No. 2365471-34-5). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C.[1][2] When stored under these conditions, a similar isomer (4-hydroxyisoquinoline) has been shown to be stable for at least 5 years.[3]
Q2: Can I store solutions of this compound? If so, for how long?
A2: While solid-state storage is preferred for long-term stability, solutions can be prepared for immediate use. For short-term storage of solutions, it is advisable to use an appropriate solvent such as DMSO, DMF, or ethanol and store at -80°C for up to six months, or at -20°C for up to one month.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.[4]
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results can be a sign of compound degradation. This compound, like other synthetic cannabinoids with an ester linkage, may be susceptible to degradation under certain conditions.[5] Factors that can influence stability include exposure to heat, light, oxygen, and variations in pH.[6][7]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for the this compound have not been extensively documented, compounds with similar structures, particularly the ester linkage, are known to be thermally labile.[5] The primary degradation pathway is likely hydrolysis of the ester bond, yielding 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 5-hydroxyisoquinoline. Exposure to acidic or basic conditions can catalyze this hydrolysis. Additionally, oxidation and photodegradation are common pathways for cannabinoids.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Compound degradation due to improper storage or handling. | Verify storage conditions (-20°C for solid, -80°C for stock solutions).[1][2][4] Avoid repeated freeze-thaw cycles by preparing aliquots.[4] Protect from light and extreme temperatures.[6] |
| Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze for the presence of expected degradation products such as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 5-hydroxyisoquinoline. Consider performing a forced degradation study to identify potential degradants. |
| Variability Between Aliquots | Incomplete dissolution or precipitation of the compound upon freezing. | Ensure the compound is fully dissolved before aliquoting. If using a solvent in which the compound has lower solubility, consider gentle warming or sonication. |
| Discoloration of Solid or Solution | Oxidation or other forms of chemical degradation. | Discard the discolored material and use a fresh, properly stored sample. Store in an inert atmosphere (e.g., argon or nitrogen) if possible to minimize oxidation. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol provides a general framework for assessing the thermal stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
-
Incubation at Different Temperatures:
-
Aliquot the stock solution into separate vials.
-
Incubate the vials at various temperatures (e.g., room temperature (25°C), 40°C, and 60°C) for different time points (e.g., 0, 24, 48, and 72 hours).
-
Include a control sample stored at -20°C.
-
-
Sample Analysis:
-
At each time point, remove a vial from each temperature condition.
-
Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point and temperature relative to the control sample.
-
Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
-
Visualizations
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Postulated hydrolytic degradation pathway of the compound.
References
- 1. This compound - Labchem Catalog [labchem.com.my]
- 2. BB--22-7--hydroxyisoquinoline-isomer, 5MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broughton-group.com [broughton-group.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Troubleshooting common problems in synthetic cannabinoid metabolism assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic cannabinoid metabolism assays.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during in vitro metabolism studies of synthetic cannabinoids.
Enzyme and Substrate Issues
Question: Why am I observing low or no metabolite formation in my human liver microsome (HLM) assay?
Answer: Low metabolic activity can stem from several factors related to enzyme stability and substrate availability. Here are the primary causes and potential solutions:
-
Enzyme Instability: Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), can lose activity during incubation.[1] Lipid peroxidation of the microsomal membrane can also lead to enzyme inactivation.[2]
-
Solution: Minimize incubation times when possible. Ensure proper storage of microsomes at ≤ -20°C and avoid repeated freeze-thaw cycles.[3] Use fresh NADPH-generating systems, as NADPH is a critical cofactor for CYP enzymes.[4] Consider using a hepatocyte relay assay for low-clearance compounds, which involves transferring the supernatant to fresh hepatocytes to extend the effective incubation time.[5]
-
-
Poor Substrate Solubility: Synthetic cannabinoids are often highly lipophilic and may have poor aqueous solubility, limiting their availability to metabolic enzymes.[2][3]
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[4] However, be mindful of the final solvent concentration in the incubation, as high concentrations can inhibit enzyme activity (e.g., DMSO concentrations above 1% can be problematic).[6] It is crucial to ensure the substrate remains in solution throughout the experiment; gentle, continuous mixing can help keep insoluble substrates suspended.[7]
-
-
Incorrect Cofactor Concentration: The absence or degradation of necessary cofactors will halt metabolic reactions.
-
Solution: For Phase I metabolism primarily mediated by CYPs, ensure an adequate concentration of the NADPH-generating system. For Phase II conjugation reactions, include the appropriate cofactors like UDPGA for glucuronidation.[4]
-
Question: My results show an unexpected metabolite profile compared to published literature. What could be the cause?
Answer: Discrepancies in metabolite profiles can arise from the choice of in vitro system and the specific synthetic cannabinoid being studied.
-
Differences between in vitro systems: Human liver microsomes (HLM) primarily contain Phase I enzymes, while hepatocytes contain both Phase I and Phase II enzymes and active transporters.[8][9] Some metabolic pathways, like oxidative defluorination of fluorinated synthetic cannabinoids, may not be active in HLM, leading to different metabolite profiles compared to hepatocytes or in vivo results.[10][11] For example, the primary metabolites of AM-2201 in HLM differ from those found in human urine.[11]
-
Atypical Metabolism of Novel Compounds: Not all synthetic cannabinoids undergo extensive metabolism. For instance, 5F-AB-P7AICA has been shown to be largely excreted unchanged in urine, which is contrary to the metabolism of most other synthetic cannabinoids.[13]
-
Solution: When working with a new synthetic cannabinoid, it is crucial to perform thorough metabolite identification studies rather than assuming it will follow established metabolic pathways.
-
Analytical Challenges (LC-MS/MS)
Question: I am experiencing ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I troubleshoot this?
Answer: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of quantification.[14][15] They are caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the target analyte.[13][16]
-
Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a spiked, extracted blank matrix to its response in a neat solution.[16] A post-column infusion experiment can also help identify regions in the chromatogram where ion suppression or enhancement occurs.[14][16]
-
Mitigating Matrix Effects:
-
Sample Preparation: Improve the sample clean-up procedure to remove interfering components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other matrix components than simple protein precipitation.[3]
-
Chromatography: Optimize the chromatographic method to separate the analyte from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient.[14][15]
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing reliable correction during quantification.[15]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[15]
-
Question: My assay is showing poor sensitivity and a high limit of quantitation (LOQ). What can I do to improve it?
Answer: Poor sensitivity can be due to a variety of factors, from sample preparation to instrument settings.
-
Inefficient Extraction: The extraction method may not be efficiently recovering the analytes from the matrix.
-
Solution: Optimize the extraction procedure. For SPE, experiment with different sorbents and elution solvents. For liquid-liquid extraction, test different organic solvents and pH conditions. Calculate the recovery to assess the efficiency of your extraction method.[3]
-
-
Suboptimal LC-MS/MS Parameters: The instrument parameters may not be optimized for your specific analytes.
-
Solution: Perform a thorough optimization of the mass spectrometer source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy).[3] Ensure the chromatographic peak shape is sharp and symmetrical for optimal signal-to-noise.
-
-
Matrix Effects: As discussed above, ion suppression can significantly reduce the analyte signal.
-
Solution: Implement strategies to mitigate matrix effects.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Selected Synthetic Cannabinoids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH-018 | 342.2 | 155.1 | 25 |
| AM-2201 | 360.2 | 155.1 | 25 |
| UR-144 | 300.2 | 155.1 | 20 |
| XLR-11 | 318.2 | 155.1 | 20 |
| AB-CHMINACA | 357.3 | 215.1 | 20 |
Note: These are example parameters and should be optimized for your specific instrument and method.
Table 2: Typical Quality Control (QC) Concentrations for Method Validation
| QC Level | JWH-018 & JWH-073 (ng/mL) | Metabolites (ng/mL) |
| Limit of Quantitation (LOQC) | 1 | 0.1 |
| Low (LQC) | 3 | 0.3 |
| Medium (MQC) | 30 | 3 |
| High (HQC) | 75 | 7.5 |
Source: Adapted from a study on controlled administration of synthetic cannabinoids.[1]
Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
-
Preparation:
-
Prepare a stock solution of the synthetic cannabinoid in a suitable organic solvent (e.g., 1 mg/mL in methanol or DMSO).[17]
-
Thaw pooled human liver microsomes (pHLM) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a fresh NADPH-generating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH-generating system, and the synthetic cannabinoid working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding pHLM (final concentration typically 0.5-1 mg/mL).[9]
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).[9]
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to cleave glucuronide conjugates.[11]
-
Dilute the sample with an appropriate buffer.
-
-
SPE Procedure:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[3]
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[18]
-
Visualizations
Caption: Troubleshooting workflow for low metabolite formation.
Caption: Simplified cannabinoid receptor signaling pathway.
Caption: General metabolic pathway for synthetic cannabinoids.
References
- 1. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of latent activity of liver microsomal membrane enzymes evoked by lipid peroxidation. Studies of nucleoside diphosphatase, glucose-6-phosphatase, and UDP glucuronyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. premier-research.com [premier-research.com]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 11. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of novel synthetic cannabinoid Reveals unexpected metabolism | Bruker [bruker.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining HPLC Methods for BB-22 Metabolite Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting BB-22 metabolites during HPLC analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of BB-22 and its metabolites.
| Issue | Potential Cause | Recommended Solution |
| Poor resolution between BB-22 and its metabolites | Inadequate mobile phase strength. | Modify the mobile phase composition. For reversed-phase HPLC, decrease the organic solvent percentage to increase retention and improve separation.[1] |
| Non-optimal pH of the mobile phase. | Adjust the mobile phase pH to alter the ionization state of the metabolites. Since BB-22 metabolites include carboxyl and hydroxyl groups, their retention is sensitive to pH changes.[1][2][3][4] For acidic metabolites like BB-22 3-carboxyindole, a mobile phase pH below its pKa will increase retention. | |
| Inappropriate column chemistry. | Select a column with a different stationary phase. A phenyl-hexyl or biphenyl column may offer different selectivity for aromatic compounds like BB-22 and its metabolites compared to a standard C18 column.[5] | |
| Gradient slope is too steep. | Employ a shallower gradient to increase the separation window for closely eluting compounds. | |
| Peak tailing for acidic metabolites (e.g., BB-22 3-carboxyindole) | Secondary interactions with the stationary phase. | Add a competing base, like triethylamine, to the mobile phase to mask active sites on the silica support. |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the acidic metabolite to ensure it is fully protonated or deprotonated.[1][3] | |
| Co-elution of hydroxylated metabolite isomers (e.g., M3,3' and M4,4') | Insufficient selectivity of the chromatographic system. | Optimize the mobile phase composition by testing different organic modifiers (e.g., acetonitrile vs. methanol) or a ternary mixture.[6] |
| Column temperature is not optimized. | Vary the column temperature. Sometimes, a change in temperature can alter the selectivity between closely related isomers. | |
| Use of a standard C18 column. | Consider using a column with shape selectivity, such as a pentafluorophenyl (PFP) or a chiral stationary phase, which can differentiate between positional isomers. | |
| Low sensitivity for metabolites | Poor ionization in the mass spectrometer. | Optimize the mobile phase additives. For positive ion mode, formic acid is commonly used. For negative ion mode, a small amount of ammonium hydroxide or acetate can enhance the signal. |
| Matrix effects from the biological sample. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the known metabolites of BB-22?
A1: The primary metabolite of BB-22 is BB-22 3-carboxyindole, formed by the hydrolysis of the ester linkage.[5][8] Additionally, several monohydroxylated metabolites have been tentatively identified in human urine and serum. These include hydroxylations on the quinolinyl, indole, or cyclohexylmethyl moieties of the parent compound or the 3-carboxyindole metabolite.[7][8]
Q2: Why is it challenging to separate BB-22 and its metabolites?
A2: The separation is challenging due to the structural similarity of the metabolites. The addition of a hydroxyl group or the conversion of an ester to a carboxylic acid results in small changes in polarity, leading to close elution times on standard reversed-phase HPLC columns.[9] Isomeric metabolites, where the hydroxyl group is at different positions, are particularly difficult to resolve.
Q3: How does mobile phase pH affect the retention of BB-22 metabolites?
A3: The mobile phase pH significantly impacts the retention of ionizable metabolites. BB-22 3-carboxyindole, being a carboxylic acid, will be more retained at a lower pH (e.g., pH 3-4) where it is in its neutral, less polar form. At a higher pH (e.g., pH > 5), it will be deprotonated, more polar, and will elute earlier.[1][2][4] The retention of hydroxylated metabolites will be less affected by pH unless they also contain an ionizable group.
Q4: What is a good starting point for HPLC method development for BB-22 metabolites?
A4: A good starting point would be a reversed-phase C18 or biphenyl column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[5] A shallow gradient from approximately 40% to 90% acetonitrile over 20-30 minutes would be a reasonable initial scouting run. The detection is typically performed using mass spectrometry (LC-MS/MS) for sensitive and specific quantification.[5][7]
Q5: Are there alternative chromatographic techniques to HPLC for separating these metabolites?
A5: Yes, ultra-high performance supercritical fluid chromatography (UHPSFC) has shown promise for the separation of synthetic cannabinoid metabolites and can sometimes offer different selectivity compared to HPLC, especially for isomeric compounds.[6] Chiral chromatography can also be employed if the metabolites are chiral and need to be separated into their respective enantiomers.
Quantitative Data Summary
The following table summarizes the reported concentrations of BB-22 and its primary metabolite, BB-22 3-carboxyindole, in authentic human samples from three cases.[7]
| Analyte | Matrix | Case 1 (ng/mL) | Case 2 (ng/mL) | Case 3 (ng/mL) |
| BB-22 | Serum | 0.149 | 6.68 | Not Analyzed |
| Urine | 0.00564 | 0.00552 | 0.00692 | |
| BB-22 3-carboxyindole | Serum | 0.755 | 38.0 | Not Analyzed |
| Urine | 0.131 | 21.4 | 5.15 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is a general guideline for the extraction of synthetic cannabinoid metabolites from urine.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronidated metabolites.[5]
-
Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol or a mixture of dichloromethane and isopropanol (80:20 v/v).
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
HPLC Method Development for BB-22 Metabolite Separation
This protocol provides a systematic approach to developing a robust HPLC method.
-
Column Selection: Start with a C18 column (e.g., 100 x 2.1 mm, 2.6 µm). If co-elution persists, evaluate a column with a different selectivity, such as a biphenyl or PFP column.[5]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Initial Gradient:
-
Flow rate: 0.4 mL/min.
-
Gradient: Start with a 1-minute hold at 40% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
-
Optimization:
-
Gradient Slope: If peaks are co-eluting, decrease the gradient slope (e.g., ramp to 95% B over 25 minutes) to improve resolution.
-
Mobile Phase Strength: Adjust the initial and final percentages of mobile phase B to optimize the retention window.
-
pH: To improve the retention and peak shape of BB-22 3-carboxyindole, consider using a mobile phase with a pH of around 3-4. This can be achieved using a formate or acetate buffer.
-
Organic Modifier: If resolution is still not optimal, substitute acetonitrile with methanol and re-run the gradient. Methanol can offer different selectivity for closely related compounds.
-
Temperature: Evaluate the separation at different column temperatures (e.g., 30°C, 40°C, and 50°C) to see if it impacts selectivity.
-
Visualizations
Caption: Metabolic pathway of BB-22.
Caption: Troubleshooting workflow for co-elution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Biological Sample Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects in the analysis of biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample analysis due to matrix effects.
Issue: Poor reproducibility and accuracy in my quantitative LC-MS results.
Possible Cause: Co-eluting endogenous components from the biological matrix (e.g., proteins, lipids, salts) may be causing ion suppression or enhancement, leading to a "matrix effect."[1][2][3][4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]
-
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Provides a high degree of selectivity and can effectively remove a broad range of interferences.[3][5] This is often the most effective sample preparation technique for minimizing matrix effects.
-
-
Modify Chromatographic Conditions: Improve the separation between your analyte and interfering matrix components.[1][6]
-
Gradient Optimization: Adjusting the mobile phase gradient can resolve the analyte from co-eluting matrix components.
-
Column Selection: Use a column with a different selectivity or a smaller particle size for better resolution.
-
Divert Valve: Use a divert valve to direct the early and late eluting, unretained, and highly retained matrix components to waste instead of the mass spectrometer.[6]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][6][7] This is a simple approach but may compromise the sensitivity of the assay if the analyte concentration is low.[1][6]
Issue: My internal standard is not adequately compensating for matrix effects.
Possible Cause: The chosen internal standard (IS) may not be co-eluting or experiencing the same ionization effects as the analyte.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical physicochemical properties to the analyte and will co-elute and experience the same matrix effects.[1][6][7] This provides the most accurate compensation.
-
Use a Structural Analog: If a SIL-IS is not available, choose a structural analog that is chemically similar to the analyte and has a similar retention time.
The following diagram illustrates a decision-making workflow for troubleshooting matrix effects.
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in biological sample analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative measurements.[2][4]
Q2: How can I detect and assess the magnitude of matrix effects?
A2: There are several methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4] A constant flow of the analyte is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any dip or rise in the baseline signal indicates a matrix effect.
-
Post-Extraction Spike Method: This quantitative method compares the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent.[1][2][4] The ratio of these responses is the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[4]
The following diagram illustrates the workflow for assessing matrix effects.
Caption: Workflow for the assessment of matrix effects.
Q3: What are the primary strategies to minimize matrix effects?
A3: The main strategies can be categorized into three areas: sample preparation, chromatographic separation, and detection/calibration methods.
| Strategy Category | Specific Techniques |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)[3][5], Sample Dilution[6][7] |
| Chromatographic Separation | Gradient Optimization, Use of Different Stationary Phases, Use of a Divert Valve[6] |
| Detection/Calibration | Use of Stable Isotope-Labeled Internal Standards (SIL-IS)[7], Matrix-Matched Calibrators[3], Standard Addition Method[1][8] |
Q4: When should I use matrix-matched calibration or the standard addition method?
A4:
-
Matrix-Matched Calibration: This approach is suitable when you have access to a representative blank matrix that is free of the analyte.[6] Calibration standards are prepared in this blank matrix to mimic the effect of the matrix on the analyte's response.[3]
-
Standard Addition Method: This method is useful when it is difficult to obtain a representative blank matrix.[8] It involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample.[8] However, this method can be time-consuming as it requires multiple analyses for each sample.[6][9]
Detailed Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for an analyte in a biological matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the initial mobile phase or a reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample using the developed sample preparation method. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
Interpretation:
-
An MF value close to 1 indicates no significant matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Minimizing Matrix Effects using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components and reduce matrix effects.
Methodology (General Protocol for a Reversed-Phase SPE Cartridge):
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass a solution similar to the sample loading solvent (e.g., water or a weak buffer) through the cartridge to prepare the sorbent for sample binding.
-
Sample Loading: Load the pre-treated biological sample onto the SPE cartridge. The analyte and some matrix components will be retained on the sorbent.
-
Washing: Pass a weak solvent through the cartridge to wash away loosely bound matrix interferences while retaining the analyte.
-
Elution: Elute the analyte of interest from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.
This generalized protocol should be optimized for the specific analyte and matrix. The choice of sorbent, wash, and elution solvents is critical for successful SPE.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
Improving the reaction yield for the synthesis of 5-hydroxyisoquinoline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-hydroxyisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 5-hydroxyisoquinoline?
A1: The two primary methods for synthesizing 5-hydroxyisoquinoline are the Pomeranz-Fritsch reaction and the alkali fusion of isoquinoline-5-sulfonic acid. The choice of method often depends on the available starting materials, desired scale, and safety considerations.
Q2: What are the typical starting materials for each synthesis method?
A2: For the Pomeranz-Fritsch reaction, the typical starting materials are 3-hydroxybenzaldehyde and an aminoacetaldehyde dialkyl acetal. For the alkali fusion method, the starting material is isoquinoline-5-sulfonic acid, which can be synthesized from isoquinoline.
Q3: Which method generally provides a higher yield of 5-hydroxyisoquinoline?
A3: The alkali fusion of isoquinoline-5-sulfonic acid is reported to be a high-yield method.[1] The Pomeranz-Fritsch reaction yields can be variable and are highly dependent on the reaction conditions and the substituents on the starting benzaldehyde.[2]
Q4: What are the main safety concerns associated with these synthesis methods?
A4: The Pomeranz-Fritsch reaction often utilizes strong acids like concentrated sulfuric acid at high temperatures, which requires careful handling.[3] The alkali fusion method involves reacting with a caustic alkali at high temperatures and pressures, posing significant safety risks if not performed in appropriate equipment.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 5-hydroxyisoquinoline and provides potential solutions.
Low or No Product Yield
Q5: I am getting a very low yield in my Pomeranz-Fritsch reaction. What are the possible causes and solutions?
A5: Low yields in the Pomeranz-Fritsch reaction are a common issue. Here are several factors to investigate:
-
Incomplete Formation of the Benzalaminoacetal Intermediate: The initial condensation of 3-hydroxybenzaldehyde and aminoacetaldehyde dialkyl acetal is crucial. Ensure anhydrous conditions, as water can inhibit the reaction. Consider increasing the reaction time or using a Dean-Stark apparatus to remove water.
-
Ineffective Cyclization: The acid-catalyzed cyclization is the most critical and often lowest-yielding step.
-
Acid Strength and Concentration: The concentration of the acid is critical. Using concentrated sulfuric acid is common, but the optimal concentration may need to be determined empirically.[3]
-
Reaction Temperature: The reaction often requires high temperatures, but excessive heat can lead to decomposition and side reactions. A systematic study of the reaction temperature is recommended.
-
Reaction Time: Insufficient or excessive reaction time can lead to low yields. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time.
-
-
Side Reactions: The hydroxyl group on 3-hydroxybenzaldehyde can lead to undesired side reactions, such as sulfonation of the aromatic ring under the harsh acidic conditions.
Q6: My alkali fusion of isoquinoline-5-sulfonic acid resulted in a low yield. What could have gone wrong?
A6: While generally a high-yield reaction, several factors can impact the outcome of the alkali fusion:
-
Insufficient Temperature and Pressure: This reaction requires high temperatures (150-300°C) and pressures (0.5-20 kgf/cm²) to proceed efficiently.[1] Ensure your reaction setup can safely achieve and maintain these conditions.
-
Incorrect Ratio of Reactants: The molar ratio of caustic alkali to isoquinoline-5-sulfonic acid is critical. A molar ratio of 3-16 is recommended, with 4-13 being preferable.[1]
-
Water Content: The concentration of the caustic alkali solution is important. A concentration of 40-90 wt% is suggested.[1]
-
Incomplete Neutralization: After the fusion, the resulting 5-hydroxyisoquinoline salt must be neutralized with an acid to obtain the final product. Incomplete neutralization will result in a lower isolated yield.
Product Purification Issues
Q7: I am having difficulty purifying the crude 5-hydroxyisoquinoline from my reaction mixture. What are some effective purification methods?
A7: Purification of hydroxyisoquinolines can be challenging due to their polarity and potential for side products. Here are some recommended methods:
-
Crystallization: Recrystallization from a suitable solvent system is often the most effective method for purifying the final product. Experiment with different solvents to find the optimal conditions.
-
Column Chromatography: For smaller scale reactions or to remove persistent impurities, column chromatography on silica gel can be effective. A solvent system of dichloromethane/ethyl acetate or dichloromethane/diethyl ether has been reported for the purification of isoquinoline derivatives.[4]
-
Acid-Base Extraction: Utilize the basicity of the isoquinoline nitrogen and the acidity of the hydroxyl group to perform selective extractions and remove non-polar or neutral impurities.
Side Reactions and Byproducts
Q8: What are the common side products in the Pomeranz-Fritsch synthesis of 5-hydroxyisoquinoline?
A8: The harsh acidic conditions of the Pomeranz-Fritsch reaction can lead to several side products, including:
-
Sulfonated byproducts: The aromatic ring of 3-hydroxybenzaldehyde or the resulting isoquinoline can be sulfonated by concentrated sulfuric acid.
-
Polymerization: Starting materials and intermediates can polymerize under strong acid and high-temperature conditions.
-
Incomplete cyclization products: The reaction may stall at the benzalaminoacetal stage or other intermediates if the conditions are not optimal.
Q9: What are potential side reactions during the alkali fusion of isoquinoline-5-sulfonic acid?
A9: The primary concern during alkali fusion is the potential for over-oxidation or decomposition of the product at high temperatures.[5] The presence of residual starting material or other impurities can also lead to undesired side reactions.
Data Presentation
Table 1: Comparison of Synthesis Methods for 5-Hydroxyisoquinoline
| Feature | Pomeranz-Fritsch Reaction | Alkali Fusion of Isoquinoline-5-sulfonic Acid |
| Starting Materials | 3-Hydroxybenzaldehyde, Aminoacetaldehyde dialkyl acetal | Isoquinoline-5-sulfonic acid, Caustic alkali (e.g., NaOH, KOH) |
| Reported Yield | Variable, often moderate to low | High yield reported in patent literature[1] |
| Reaction Conditions | Strong acid (e.g., conc. H₂SO₄), High temperature | High temperature (150-300°C), High pressure (0.5-20 kgf/cm²)[1] |
| Key Advantages | Utilizes commercially available starting materials. | Potentially higher yield and purity. |
| Key Disadvantages | Often low and variable yields, harsh acidic conditions, potential for side reactions. | Requires synthesis of the starting sulfonic acid, hazardous reaction conditions (high T and P). |
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxyisoquinoline via Pomeranz-Fritsch Reaction (General Procedure)
This is a general procedure and may require optimization for specific laboratory conditions.
Step 1: Formation of the Benzalaminoacetal
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous toluene.
-
Add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude benzalaminoacetal.
Step 2: Cyclization to 5-Hydroxyisoquinoline
-
Carefully add the crude benzalaminoacetal dropwise to a stirred solution of concentrated sulfuric acid at a controlled temperature (e.g., 0°C).
-
Slowly heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Hydroxyisoquinoline via Alkali Fusion of Isoquinoline-5-sulfonic Acid (Based on Patent Literature)[1]
Caution: This reaction involves high temperatures and pressures and should only be performed in specialized equipment by trained personnel.
Step 1: Synthesis of Isoquinoline-5-sulfonic Acid
-
React isoquinoline with oleum (fuming sulfuric acid) at elevated temperatures to produce isoquinoline-5-sulfonic acid.[6] The reaction typically yields a mixture of 5- and 8-sulfonic acids, from which the 5-isomer can be isolated.
Step 2: Alkali Fusion
-
In a high-pressure reactor, charge isoquinoline-5-sulfonic acid (1.0 eq) and a concentrated aqueous solution of a caustic alkali (e.g., NaOH or KOH, 4-13 eq, 50-80 wt%).
-
Seal the reactor and heat the mixture to 150-300°C, allowing the pressure to build to 0.5-20 kgf/cm².
-
Maintain these conditions for a set period, monitoring the reaction if possible.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separate vessel and neutralize it with a mineral acid (e.g., HCl) to precipitate the 5-hydroxyisoquinoline.
-
Filter the precipitate, wash with water, and dry to obtain the product.
-
Further purification can be achieved by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Pomeranz-Fritsch synthesis.
Caption: Experimental workflow for the Alkali Fusion synthesis.
References
- 1. JPH08165279A - Production of 5-hydroxyisoquinoline - Google Patents [patents.google.com]
- 2. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
Navigating the Analytical Maze: A Technical Support Center for Novel Psychoactive Substance (NPS) Identification
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS) presents a significant and evolving challenge to the scientific and legal communities. Their diverse chemical structures and the constant introduction of new analogues demand robust and adaptable analytical methodologies for accurate identification and legal classification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the analytical process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental workflow for NPS identification.
Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is a cornerstone technique for NPS analysis, but it is not without its challenges. Below are common issues and their potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal Intensity | - Inadequate sample concentration.- Inefficient ionization.- Instrument not properly tuned or calibrated.[1] | - Ensure the sample is appropriately concentrated; too dilute may result in a weak signal, while too concentrated can cause ion suppression.[1]- Experiment with different ionization techniques (e.g., ESI, APCI) to optimize for your analyte.[1]- Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1] |
| Inaccurate Mass Values | - Incorrect mass calibration.- Instrument drift or contamination. | - Perform regular mass calibration with appropriate standards.[1]- Adhere to the manufacturer's maintenance schedule to prevent instrument drift and contamination.[1] |
| High Signal in Blank/Solvent Injection | - Contamination from a previous, more concentrated sample (carryover).- Contaminated solvent or glassware. | - Run additional blank injections between samples to reduce carryover.[2]- Use high-purity, LC-MS grade solvents and ensure all glassware is thoroughly cleaned.[2] |
| Peak Splitting or Broadening | - Contaminants in the sample or on the chromatographic column.- Suboptimal ionization conditions. | - Implement proper sample preparation techniques and regularly maintain the column.[1]- Adjust ionization source parameters and gas flows to minimize peak broadening.[1] |
| Empty Chromatogram | - No mass signals present.- Unstable ionization spray. | - Check the stability of the ionization spray; an absent or sputtering spray can be caused by a clog.[2]- Verify that the MS method is correctly set up to acquire the desired data.[2] |
Handling Biological Samples: Mitigating Matrix Effects
Analyzing NPS in biological matrices like blood and urine introduces the challenge of "matrix effects," where endogenous components interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement | - Co-elution of matrix components with the analyte of interest.[3] | - Sample Dilution: Diluting the urine or blood sample can be an effective way to reduce the concentration of interfering matrix components.[4][5]- Optimized Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix before analysis.[3]- Chromatographic Separation: Adjust the chromatographic method to separate the analyte from interfering compounds.[3]- Internal Standards: Use isotopically labeled internal standards that are affected by the matrix in the same way as the analyte to correct for signal variations. |
Frequently Asked Questions (FAQs)
Q1: A suspected NPS is not present in our current spectral library. How can we proceed with identification?
A1: This is a common challenge due to the rapid emergence of new substances. When a library match is unavailable, high-resolution mass spectrometry (HRMS), such as LC-Q/TOF-MS, becomes invaluable.[6] This technique provides a highly accurate mass measurement of the precursor and fragment ions, which allows for the prediction of the elemental composition.[6] This information, combined with an understanding of common NPS chemical classes and fragmentation patterns, can lead to the tentative identification of the unknown compound.
Q2: What are the key differences between presumptive and confirmatory testing for NPS?
A2: Presumptive tests are preliminary screening tests that indicate the possible presence of a class of drugs.[7] They are generally less specific and can be performed in the field. Confirmatory tests, on the other hand, provide a positive identification of a specific substance.[7] These tests, typically involving techniques like GC-MS or LC-MS/MS, are performed in a laboratory and are required for legal proceedings.[7]
Q3: How can we manage the constant need for new reference standards for emerging NPS?
A3: The lack of commercially available reference materials is a significant hurdle.[8] Strategies to mitigate this include:
-
Collaboration: Partnering with other laboratories and forensic networks to share information and reference materials.
-
In-house Synthesis: For laboratories with the capability, synthesizing and characterizing small quantities of anticipated NPS based on trend monitoring can provide timely reference materials.
-
Utilizing HRMS Data: As mentioned in Q1, HRMS data can provide a high degree of confidence in identification even without a reference standard, though a standard is still preferred for full confirmation.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for NPS in analytical methods?
A4: LODs and LOQs are crucial for determining the sensitivity of an analytical method and vary depending on the technique and the specific NPS. The following table provides a general comparison.
| Analytical Technique | Typical LOD/LOQ Range for NPS | Reference |
| LC-QqQ-MS/MS (in urine) | 0.01–0.36 ng/g | [9] |
| HPLC-AD (for synthetic cathinones) | 9.35–57.92 μg/mL | [10] |
Experimental Protocols
Protocol 1: General Screening of NPS in Seized Material using LC-Q/TOF-MS
This protocol provides a general workflow for the identification of unknown NPS in powder or herbal samples.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the homogenized sample material.
- Dissolve the sample in 1 ml of a suitable solvent like methanol or acetonitrile.
- Vortex the sample for 1 minute to ensure complete dissolution.
- Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.
- Dilute the supernatant with a 1:1 mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).[6]
2. LC-Q/TOF-MS Analysis:
- Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute a wide range of compounds.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Quadrupole Time-of-Flight (Q/TOF) Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for most NPS.
- Capillary Voltage: ~3500 V.
- Gas Temperature: 300-350 °C.
- Acquisition Mode: Acquire data in both TOF-MS (full scan) and Auto MS/MS (data-dependent acquisition) modes. TOF-MS provides accurate mass for the precursor ion, while Auto MS/MS provides fragmentation data for structural elucidation.
3. Data Analysis:
- Process the acquired data using the instrument's software.
- Determine the accurate mass of the detected peaks in the TOF-MS scan and use it to generate a list of possible elemental compositions.
- Analyze the MS/MS fragmentation pattern to identify characteristic fragments and neutral losses associated with known NPS classes.
- Compare the obtained mass spectral data with online databases, literature, and internal libraries for tentative identification.
Protocol 2: Identification of Synthetic Cannabinoids in Seized Herbal Material
This protocol is adapted from the United Nations Office on Drugs and Crime (UNODC) recommendations.
1. Extraction:
- Select a suitable solvent to extract the synthetic cannabinoids (e.g., methanol, ethanol, ethyl acetate).
- Submerge the herbal material in the chosen solvent and sonicate for 15-20 minutes to facilitate extraction.
- Filter the extract to remove the plant material.[11]
2. Analysis (using GC-MS as an example):
- Gas Chromatography (GC) Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Inlet Temperature: 250-280 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate the various components.
- Carrier Gas: Helium.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a broad mass range (e.g., 40-550 amu).
- Source Temperature: 230 °C.
3. Data Interpretation:
- Compare the obtained mass spectrum with a reference library of known synthetic cannabinoid spectra.
- Examine the fragmentation pattern for characteristic ions of the specific synthetic cannabinoid class.
Visualizations
Experimental Workflow for NPS Identification
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forensicsciencesimplified.org [forensicsciencesimplified.org]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. United Nations Office on Drugs and Crime: Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Distinguishing Positional Isomers of Synthetic Cannabinoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective differentiation of synthetic cannabinoid positional isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to differentiate between positional isomers of synthetic cannabinoids?
A1: The biological activity and legal status of synthetic cannabinoids can vary significantly between positional isomers. Minor shifts in the position of a functional group can alter a compound's binding affinity to cannabinoid receptors (CB1 and CB2), leading to differences in psychoactive effects and toxicity.[1][2] Furthermore, legislation often targets specific isomers, making accurate identification essential for forensic and regulatory purposes.
Q2: What are the primary analytical techniques for distinguishing synthetic cannabinoid isomers?
A2: The most common and effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Advanced methods like High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) are also increasingly utilized for their enhanced resolving power.[6][7][8] Chiral chromatography is specifically employed for separating enantiomers.[9][10]
Q3: Can standard GC-MS differentiate all positional isomers?
A3: Not always. Many positional isomers exhibit very similar retention times and produce nearly identical electron ionization (EI) mass spectra, making them difficult to distinguish using standard GC-MS methods.[11] However, careful analysis of the relative abundance of specific fragment ions can sometimes allow for differentiation.[11] For isomers that co-elute and have indistinguishable mass spectra, alternative or complementary techniques are necessary.[12]
Q4: How does Liquid Chromatography-Mass Spectrometry (LC-MS/MS) improve isomer differentiation?
A4: LC-MS/MS offers several advantages. The separation is based on liquid chromatography, which can often resolve isomers that are problematic for GC. Additionally, tandem mass spectrometry (MS/MS) allows for the fragmentation of a specific precursor ion and analysis of the resulting product ions. Positional isomers can sometimes yield different product ion spectra or different relative abundances of product ions, enabling their identification even if they are not fully separated chromatographically.[4][13]
Q5: When is Nuclear Magnetic Resonance (NMR) spectroscopy the preferred method?
A5: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation of isomers without the need for reference standards of every isomer.[3][5] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the definitive determination of substituent positions on an aromatic ring or other parts of the molecular structure.[3][14]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution of Isomers | Inadequate column selectivity. | - Utilize a different stationary phase column (e.g., a mid-polarity or high-polarity column instead of a standard non-polar column).[15] - Optimize the GC oven temperature program with a slower ramp rate to enhance separation. |
| Indistinguishable Mass Spectra | Isomers produce identical or nearly identical fragmentation patterns under standard EI conditions. | - Analyze the relative abundance of key fragment ions. Minor but consistent differences in ion ratios can be used for differentiation.[11] - Employ chemical derivatization to introduce a structural change that leads to unique fragmentation patterns for each isomer. |
| Analyte Degradation | Thermal decomposition of labile synthetic cannabinoids (e.g., those with amide groups) in the hot GC inlet. | - Use a lower injection port temperature. - Employ a pulsed splitless or cool on-column injection technique. - Consider derivatization to create a more thermally stable analyte. |
| Peak Tailing | Active sites in the GC liner or on the column. | - Use a deactivated liner and/or a fresh, high-quality GC column. - Silanize the liner to passivate active sites. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Co-elution of Isomers | Insufficient chromatographic separation. | - Screen different LC columns with alternative stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl).[16] - Optimize the mobile phase composition and gradient profile.[4] |
| Identical Product Ion Scans | Isomers produce the same fragment ions in MS/MS. | - Carefully examine the relative intensities of the product ions; there may be reproducible differences. - Optimize the collision energy to potentially induce unique fragmentation pathways for each isomer. |
| Signal Suppression or Enhancement | Matrix effects from the sample (e.g., serum, urine). | - Implement a more effective sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1] - Use a matrix-matched calibration curve and/or an isotopically labeled internal standard. |
| Analyte Adsorption and Sample Loss | Adsorption of cannabinoids to glass or plastic surfaces during sample preparation and storage. | - Use silanized glass vials to prevent adsorption.[16] - Minimize sample storage time before analysis. |
Quantitative Data Summary
Table 1: GC-MS Fragment Ion Ratios for Distinguishing JWH-250 Positional Isomers
| Compound | Isomer Type | Average m/z 121:91 Ratio | 95% Confidence Interval |
| JWH-250 | ortho | 0.4 | ± 0.02 |
| JWH-302 | meta | 1.3 | ± 0.1 |
| JWH-201 | para | 7.2 | ± 0.5 |
| Data derived from analysis on multiple instruments, demonstrating a statistically significant difference in fragment ion ratios that can be used for isomer identification.[11] |
Table 2: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Collision Cross Section (CCS) Values for JWH-250 Metabolite Isomers
| Compound | Isomer | Ion Species | Collision Cross Section (Ų) |
| JWH-250 Metabolite | N-4-OH | [M+Na]⁺ | 187.5 |
| JWH-250 Metabolite | N-5-OH | [M+Na]⁺ | 182.5 |
| JWH-250 Metabolite | 5-OH | [M+Na]⁺ | 202.3 |
| High-resolution ion mobility provides separation of these isomers based on their different shapes, which is reflected in their distinct CCS values.[7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Synthetic Cannabinoid Isomers
-
Sample Preparation: Dissolve 1 mg of the synthetic cannabinoid sample in 1 mL of methanol. For herbal mixtures, extract approximately 50 mg of the homogenized material with methanol, vortex, and centrifuge. Dilute the supernatant as needed.
-
GC Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: 250°C, splitless injection.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.[15]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Data Analysis: Compare retention times and mass spectra against a library of known standards. For isomers with similar spectra, calculate and compare the relative abundances of key fragment ions.[11]
-
Protocol 2: LC-MS/MS Analysis of Synthetic Cannabinoid Isomers in Serum
-
Sample Preparation (Protein Precipitation): To 100 µL of serum, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.[4]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion and at least two product ions for each target analyte and optimize collision energies.
-
Data Analysis: Quantify using the primary transition and confirm identity with the secondary transition and retention time matching to a known standard.
-
Visualizations
Caption: GC-MS workflow for synthetic cannabinoid isomer analysis.
Caption: Troubleshooting logic for poor isomer differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. A rapid quantitative method for the analysis of synthetic cannabinoids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 14. Frontiers | EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers [frontiersin.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating Synthetic Cannabinoid Isomers with Tandem Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The clandestine production of synthetic cannabinoids poses a significant challenge to forensic and clinical laboratories. The constant emergence of new analogs, many of which are structural isomers, complicates their unambiguous identification. Tandem mass spectrometry (MS/MS) has become an indispensable tool for differentiating these isomers by exploiting subtle differences in their fragmentation patterns. This guide provides an objective comparison of MS/MS-based approaches for distinguishing synthetic cannabinoid isomers, supported by experimental data and detailed protocols.
The Challenge of Isomerism in Synthetic Cannabinoids
Synthetic cannabinoid isomers share the same elemental composition and exact mass, making them indistinguishable by single-stage mass spectrometry. Chromatographic separation can be challenging as isomers often exhibit similar retention times. Therefore, tandem mass spectrometry techniques, such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), are crucial for generating unique product ions that serve as fingerprints for each isomer.[1][2]
Comparison of Tandem Mass Spectrometry Approaches
The differentiation of synthetic cannabinoid isomers relies on generating and identifying unique fragment ions. The relative abundance of these fragments can be used for quantitative comparison. Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) offers an additional dimension of separation based on the ion's size, shape, and charge, further aiding in isomer differentiation.[3][4][5][6][7]
Key Differentiating Features
Successful differentiation of synthetic cannabinoid isomers by tandem mass spectrometry hinges on identifying key structural differences that lead to distinct fragmentation pathways. These differences can include:
-
Position of substituents: The location of functional groups, such as hydroxyl or methyl groups, on the indole ring or naphthoyl moiety can significantly influence fragmentation.
-
Alkylation of the indole nitrogen: The length and branching of the alkyl chain attached to the indole nitrogen can result in characteristic neutral losses.
-
Fluorination: The presence and position of fluorine atoms can direct fragmentation pathways.
The following sections provide specific examples of isomer differentiation using tandem mass spectrometry, including experimental data and protocols.
Case Study 1: JWH-018 and JWH-073 Metabolite Isomers
JWH-018 and JWH-073 are two of the most well-known synthetic cannabinoids. Their metabolites often include hydroxylated isomers that are challenging to distinguish.
Experimental Data
The following table summarizes the key diagnostic ions for differentiating hydroxylated metabolites of JWH-018 and JWH-073.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| JWH-018 N-(5-hydroxypentyl) | 358.18 | 214.12, 155.04, 144.08 | [1][8] |
| JWH-018 4-hydroxyindole | 358.18 | 228.10, 171.06 | [5] |
| JWH-073 N-(4-hydroxybutyl) | 344.17 | 214.12, 155.04, 130.09 | [8] |
Experimental Protocol
Sample Preparation: Synthetic cannabinoid standards are typically dissolved in methanol or acetonitrile to a concentration of 1 µg/mL.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[9][10][11]
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[1][10][12]
-
Ionization Mode: Positive ion mode is typically used.[9]
-
MS/MS Parameters: Precursor ions are isolated and fragmented using CID or HCD. Collision energies are optimized to produce characteristic fragment ions. For example, HCD energies can be stepped or ramped to observe the full fragmentation profile.[1]
Case Study 2: AM-2201 and MAM-2201
AM-2201 and its 4-methylnaphthalenyl isomer, MAM-2201, are another pair of synthetic cannabinoids that require careful analytical differentiation. The methyl group in MAM-2201 provides a key diagnostic handle.
Experimental Data
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| AM-2201 | 360.16 | 155.09, 127.06 | [13][14] |
| MAM-2201 | 374.18 | 169.08, 141.07 | [12][13] |
Experimental Protocol
The experimental protocol for the analysis of AM-2201 and MAM-2201 is similar to that described for the JWH isomers, with adjustments to the MS/MS parameters to optimize for the specific precursor ions and expected fragment ions.
Visualization of Experimental Workflow and Fragmentation Pathways
The following diagrams illustrate the general experimental workflow for isomer differentiation and a representative fragmentation pathway.
Caption: General experimental workflow for synthetic cannabinoid isomer differentiation.
Caption: Simplified fragmentation of a JWH-018 metabolite.
Conclusion
Tandem mass spectrometry is a powerful and essential technique for the differentiation of synthetic cannabinoid isomers. By carefully optimizing chromatographic and mass spectrometric conditions, unique fragmentation patterns can be generated that allow for the confident identification of individual isomers. The combination of retention time, precursor ion mass, and a series of characteristic product ions provides a high degree of certainty in analytical results. For particularly challenging separations, the use of ion mobility spectrometry can provide an additional and often decisive dimension of separation. The methods and data presented in this guide offer a starting point for laboratories to develop and validate their own robust and reliable methods for the analysis of these challenging compounds.
References
- 1. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct analysis in real time mass spectrometry with collision-induced dissociation for structural analysis of synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation of Synthetic Cannabinoids JWH-018 and JWH-073, Metabolites by Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of selected synthetic cannabinoids and Δ9-tetrahydrocannabinol in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for New Psychoactive Substances
The rapid emergence of new psychoactive substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories. To address this, researchers are continuously developing and validating novel analytical methods for their timely and accurate identification. This guide provides a comparative overview of a novel electrochemical sensing method for the detection of synthetic cathinones against established chromatographic techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of a novel electrochemical method compared to traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of NPS.
Table 1: Comparison of Analytical Methods for the Detection of Synthetic Cathinones
| Parameter | Novel Electrochemical Sensor | High-Performance Liquid Chromatography (HPLC) |
| Analytes | Mephedrone (4-MMC), 4'-methyl-N-ethylcathinone (4-MEC) | Mephedrone (4-MMC), 4'-methyl-N-ethylcathinone (4-MEC) |
| Limit of Detection (LOD) | 3.8 μmol L–1 for 4′-methyl-α-pyrrolidinohexanophenone (MPHP)[1] | Not explicitly stated for direct comparison |
| Linearity (Concentration Range) | ~2.20–564 μM[2] | Not explicitly stated for direct comparison |
| Analysis Time | Rapid screening | Longer analysis time |
| Portability | High (potential for on-site analysis)[2][3][4] | Low (laboratory-based) |
| Cost | Low-cost instrumentation[2] | Higher instrumentation cost |
Table 2: Performance Characteristics of LC-MS/MS Methods for Synthetic Cannabinoid Analysis
| Parameter | Method 1 | Method 2 |
| Analytes | 6 Synthetic Cannabinoids | 11 Synthetic Cannabinoids |
| Limit of Quantification (LOQ) | 0.1, 0.5, 2.0, 5.0, 50, and 100 ng/mL (calibration curve points)[5] | 0.01 to 0.1 ng/mL[6] |
| Linearity (Correlation Coefficient) | ≥ 0.999[5] | 0.993 to 0.999[6] |
| Recovery | Not specified | 69.90% to 118.39%[6] |
| Matrix | Urine[5] | Rat Urine[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
Novel Electrochemical Sensing of Synthetic Cathinones
This method utilizes square wave voltammetry for the detection of synthetic cathinones.[2]
-
Electrode: Boron-doped diamond electrode (BDDE).[1]
-
Electrolyte: Britton–Robinson buffer (0.1 mol L–1, pH 8.0).[1]
-
Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV).[1][2]
-
Procedure: The electrode is immersed in the buffer solution containing the sample. A potential is applied, and the resulting current is measured. The cathinones produce distinct electrochemical signals (reduction peaks) at specific potentials, allowing for their identification and quantification.[1]
LC-MS/MS Analysis of Synthetic Cannabinoids in Urine
This protocol outlines a common procedure for the extraction and analysis of synthetic cannabinoids from urine samples.[5][6]
-
Sample Pretreatment (Hydrolysis): To 2 mL of urine, 1000 µL of β-glucuronidase solution is added. The mixture is incubated to hydrolyze the glucuronide conjugates of the cannabinoids.[5]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Oasis HLB). The cartridge is washed, and the analytes are eluted with an organic solvent like methanol.[5][6]
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used with a gradient mobile phase consisting of an aqueous component (e.g., 0.2% acetic acid in water) and an organic component (e.g., acetonitrile) to separate the different cannabinoids.[7]
-
MS/MS Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, targeting specific precursor and product ion transitions for each analyte.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for method validation and a relevant biological pathway for a class of NPS.
Caption: General workflow for the validation of an analytical method for NPS.
Caption: Simplified signaling pathway of a synthetic cannabinoid at the CB1 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forensic electrochemistry applied to the sensing of new psychoactive substances: electroanalytical sensing of synthetic cathinones and analytical validation in the quantification of seized street samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Assessing Cross-Reactivity of BB-22 Metabolites in Enzyme-Linked Immunosorbent Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of BB-22 and its primary metabolites in commercially available enzyme-linked immunosorbent assays (ELISAs) designed for the detection of synthetic cannabinoids. As new synthetic cannabinoids emerge, understanding the potential for their metabolites to be detected by existing screening tools is critical for accurate toxicological analysis and drug monitoring. This document outlines the metabolic pathway of BB-22, presents a detailed protocol for evaluating ELISA cross-reactivity, and offers a comparative analysis based on hypothetical experimental data.
Introduction to BB-22 and its Metabolism
BB-22, also known as QUCHIC, is a potent synthetic cannabinoid that has been identified in forensic cases. Like many synthetic cannabinoids, BB-22 undergoes extensive metabolism in the body. The primary metabolic pathway involves the hydrolysis of the ester linkage, leading to the loss of the quinolinyl side-chain and the formation of BB-22 3-carboxyindole.[1] This carboxylic acid metabolite is a major target for analytical detection in biological matrices. However, it is important to note that BB-22 3-carboxyindole is not a unique metabolite to BB-22, as it has also been identified as a minor metabolite of other synthetic cannabinoids such as MDMB-CHMICA and ADB-CHMICA.[1] This lack of specificity underscores the importance of understanding the cross-reactivity of BB-22 metabolites in immunoassays to avoid potential false-positive results for other compounds.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of BB-22 and its primary metabolite, BB-22 3-carboxyindole, was assessed against a panel of commercially available synthetic cannabinoid ELISA kits. The following table summarizes the hypothetical percentage of cross-reactivity observed. It is important to note that this data is illustrative and serves as a guide for how to present such findings. Actual cross-reactivity can vary depending on the specific antibodies used in the assay and the experimental conditions.
| Analyte | ELISA Kit Target | Manufacturer | Lot Number | % Cross-Reactivity (at 10 ng/mL) |
| BB-22 | JWH-018 N-(5-hydroxypentyl) metabolite | Company A | A12345 | < 1% |
| UR-144 N-pentanoic acid metabolite | Company B | B67890 | 5% | |
| AB-PINACA N-pentanoic acid metabolite | Company C | C13579 | 2% | |
| BB-22 3-carboxyindole | JWH-018 N-(5-hydroxypentyl) metabolite | Company A | A12345 | < 1% |
| UR-144 N-pentanoic acid metabolite | Company B | B67890 | 15% | |
| AB-PINACA N-pentanoic acid metabolite | Company C | C13579 | 8% |
Data Interpretation: The hypothetical data suggests that both BB-22 and its 3-carboxyindole metabolite exhibit low to moderate cross-reactivity with the tested ELISA kits. The highest cross-reactivity for the metabolite was observed with the kit targeting the UR-144 N-pentanoic acid metabolite. This highlights the potential for detecting BB-22 use with certain existing assays, but also the risk of misinterpretation if confirmatory testing is not performed.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of synthetic cannabinoid metabolites in a competitive ELISA format is provided below.
Objective: To determine the percentage of cross-reactivity of BB-22 and its metabolites with commercially available synthetic cannabinoid ELISA kits.
Materials:
-
Commercially available synthetic cannabinoid ELISA kits (e.g., targeting JWH-018, UR-144, AB-PINACA metabolites).
-
Certified reference standards of BB-22 and BB-22 3-carboxyindole.
-
Drug-free human urine.
-
Phosphate-buffered saline (PBS).
-
Microplate reader.
-
Precision pipettes and disposable tips.
Procedure:
-
Preparation of Standards and Controls:
-
Prepare a stock solution of the ELISA kit's target analyte (calibrator) and the test compounds (BB-22 and BB-22 3-carboxyindole) in methanol.
-
Prepare a series of working standards for the calibrator in drug-free urine at concentrations ranging from the limit of detection to the upper limit of the assay's linear range.
-
Prepare a series of dilutions for the test compounds in drug-free urine at various concentrations (e.g., 1, 10, 100, 1000 ng/mL).
-
Include negative controls (drug-free urine) and positive controls (spiked with a known concentration of the calibrator).
-
-
ELISA Assay Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit. A general workflow for a competitive ELISA is as follows:
-
Add a specific volume of the standards, controls, and test compound dilutions to the antibody-coated microplate wells.
-
Add the enzyme-conjugated drug (tracer) to each well.
-
Incubate the plate for the manufacturer-specified time and temperature to allow for competitive binding between the drug in the sample and the enzyme-conjugated drug for the limited antibody binding sites.
-
Wash the plate to remove any unbound components.
-
Add the substrate solution to each well and incubate to allow for color development. The amount of color developed is inversely proportional to the concentration of the drug in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values of the calibrator standards against their known concentrations.
-
Determine the concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100
-
Visualizations
Signaling Pathway
Caption: Synthetic cannabinoid signaling pathway.
Experimental Workflow
Caption: ELISA cross-reactivity experimental workflow.
References
A Comparative Analysis of the Biological Effects of Quinoline and Isoquinoline Cannabinoids
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic cannabinoid research is continually evolving, with novel scaffolds being developed to probe the intricacies of the endocannabinoid system. Among these, compounds incorporating quinoline and isoquinoline moieties have emerged as significant areas of investigation. This guide provides a comparative overview of the biological effects of quinoline versus isoquinoline cannabinoids, drawing upon available experimental data to inform future research and drug development endeavors.
While direct comparative studies between structurally analogous quinoline and isoquinoline cannabinoids are limited in the publicly available literature, this guide synthesizes existing data on representative compounds to draw meaningful comparisons and highlight key structure-activity relationships. The focus will be on quinoline-containing synthetic cannabinoids, for which more extensive pharmacological data is available, with a discussion on the potential implications of the isomeric isoquinoline scaffold.
In Vitro Biological Effects: Receptor Binding and Functional Activity
The interaction of synthetic cannabinoids with the primary targets of the endocannabinannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is a critical determinant of their pharmacological profile. The binding affinity (Ki) and functional activity (EC50 and Emax) at these receptors dictate the potency and efficacy of a given compound.
Quinoline Cannabinoids: A Case Study of PB-22 and its Analogs
A prominent example of a quinoline-containing synthetic cannabinoid is quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, commonly known as PB-22. Its fluorinated analog, 5F-PB-22, has also been extensively studied. These compounds feature a quinoline ring linked via an ester to an indole core.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax) | Reference |
| PB-22 | CB1 | 0.468 | 2.9 | Full Agonist | [1][2] |
| CB2 | 0.633 | - | - | [2] | |
| 5F-PB-22 | CB1 | 0.13 | 3.7 | Full Agonist (203% vs JWH-018) | [1] |
| CB2 | - | - | - | ||
| BB-22 | CB1 | 0.11 | 2.9 | Full Agonist (217% vs JWH-018) | [1] |
| CB2 | - | - | - |
Note: Efficacy is often expressed relative to a standard reference compound like JWH-018.
The data clearly indicate that quinoline-containing synthetic cannabinoids like PB-22 and its analogs are potent, full agonists at the CB1 receptor, with sub-nanomolar binding affinities.[1][2] This high affinity and efficacy at CB1 are consistent with the profound psychoactive effects observed in vivo. The addition of a fluorine atom in 5F-PB-22 and structural modification in BB-22 appear to further increase CB1 receptor affinity.[1]
Isoquinoline Cannabinoids: An Area for Future Investigation
It is plausible that the altered position of the nitrogen in an isoquinoline scaffold could affect:
-
Binding Affinity: The nitrogen atom can act as a hydrogen bond acceptor. Its different location in the isoquinoline ring might lead to altered interactions with amino acid residues in the binding pockets of CB1 and CB2 receptors.
-
Functional Activity: Changes in binding orientation could influence the conformational changes in the receptor upon ligand binding, potentially altering the downstream signaling cascade and leading to differences in agonist efficacy or even biased agonism.
Further research, including the synthesis and pharmacological evaluation of isoquinoline analogs of known quinoline cannabinoids, is necessary to elucidate these potential differences.
In Vivo Biological Effects
The in vivo effects of synthetic cannabinoids are largely driven by their interaction with the CB1 receptor in the central nervous system. These effects are often characterized using a "tetrad" of tests in rodents: locomotor suppression, catalepsy, analgesia, and hypothermia.
In Vivo Profile of Quinoline Cannabinoids
Studies on 5F-PB-22 and BB-22 have demonstrated classic cannabimimetic effects in mice. Acute systemic administration of these compounds resulted in:
-
Impaired sensorimotor and motor responses[3]
-
Reduced core temperature (hypothermia)[3]
-
Decreased breath rate[3]
-
Reduced pain perception (antinociception)[3]
These effects were fully preventable by pre-treatment with a selective CB1 receptor antagonist, confirming that the in vivo activity of these quinoline cannabinoids is mediated by the CB1 receptor.[3] Furthermore, some studies suggest the involvement of the serotoninergic system, specifically 5-HT2A receptors, in the pharmaco-toxicological effects of 5F-PB-22.[4]
| Compound | In Vivo Effect | Animal Model | Key Findings | Reference |
| 5F-PB-22 | Sensorimotor and motor impairment, hypothermia, antinociception, respiratory depression | CD-1 Male Mice | Effects are CB1 receptor-mediated. | [3] |
| BB-22 | Sensorimotor and motor impairment, hypothermia, antinociception, respiratory depression | CD-1 Male Mice | Effects are CB1 receptor-mediated. | [3] |
Data on the in vivo effects of isoquinoline cannabinoids remains to be established through future research.
Signaling Pathways
The activation of cannabinoid receptors, primarily CB1, by synthetic cannabinoids initiates a cascade of intracellular signaling events. This signaling is complex and can involve multiple pathways, leading to the diverse physiological and psychoactive effects of these compounds.
Canonical G-protein Dependent Signaling
The canonical signaling pathway for CB1 receptor activation involves coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
Canonical G-protein dependent signaling pathway of CB1 receptor activation.
Non-Canonical and Biased Signaling
Increasing evidence suggests that cannabinoid receptor signaling is more nuanced than the canonical pathway alone. CB1 receptors can also couple to other G-proteins and activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. Furthermore, the concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain signaling pathways over others. It is an open and important question whether the structural differences between quinoline and isoquinoline cannabinoids could lead to biased signaling at the CB1 receptor, potentially resulting in distinct pharmacological and toxicological profiles.
Simplified MAPK/ERK signaling pathway downstream of CB1 receptor activation.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Radioligand Competition Assay: Membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and varying concentrations of the unlabeled test compound (quinoline or isoquinoline cannabinoid).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter plate, which separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow for a cannabinoid receptor binding assay.
In Vivo Cannabinoid Tetrad Assay
Objective: To assess the cannabimimetic effects of a test compound in rodents.
Methodology:
-
Animal Acclimation: Male mice are acclimated to the laboratory environment.
-
Drug Administration: The test compound (quinoline or isoquinoline cannabinoid) is administered to the mice, typically via intraperitoneal injection, at various doses. A vehicle control group is also included.
-
Behavioral and Physiological Measurements: At specific time points after administration, the following are measured:
-
Locomotor Activity: Assessed in an open-field arena.
-
Catalepsy: Measured by the time the mouse remains immobile on an elevated bar.
-
Analgesia: Typically evaluated using a hot plate or tail-flick test.
-
Body Temperature: Rectal temperature is measured using a digital thermometer.
-
-
Data Analysis: Dose-response curves are generated for each of the four endpoints to determine the potency and efficacy of the test compound.
Conclusion and Future Directions
The available data indicate that quinoline-containing synthetic cannabinoids are potent CB1 receptor agonists with pronounced in vivo cannabimimetic effects. While a direct comparison with isoquinoline analogs is currently hampered by a lack of data, the structural differences suggest the potential for significant variations in their pharmacological profiles.
Future research should prioritize the synthesis and comprehensive pharmacological characterization of isoquinoline cannabinoids that are structurally analogous to well-known quinoline compounds. Such studies will be invaluable for:
-
Elucidating Structure-Activity Relationships: A direct comparison will provide crucial insights into how the position of the nitrogen atom in the bicyclic system influences cannabinoid receptor binding and activation.
-
Exploring Biased Signaling: Investigating whether quinoline and isoquinoline cannabinoids exhibit biased agonism at the CB1 receptor could open new avenues for the development of functionally selective ligands with improved therapeutic indices.
-
Informing Drug Development: A deeper understanding of the pharmacological nuances of these scaffolds will aid in the design of novel cannabinoid-based therapeutics with desired efficacy and reduced adverse effects.
By systematically exploring the chemical space of quinoline and isoquinoline cannabinoids, the scientific community can continue to unravel the complexities of the endocannabinoid system and pave the way for the development of next-generation cannabinoid-based medicines.
References
- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 3. doaj.org [doaj.org]
- 4. 5-HT2A receptors are involved in the pharmaco-toxicological effects of the synthetic cannabinoids JWH-018 and 5F-PB22: In vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Shadows: A Guide to Structural Isomer Analysis in Forensic Toxicology
The critical need to distinguish between structural isomers in forensic toxicology cannot be overstated. Subtle shifts in molecular structure can lead to profound differences in pharmacological effects, toxicity, and legal status. For forensic toxicologists, the misidentification of an isomer can have severe consequences, potentially leading to wrongful convictions or the failure to identify a toxic substance. This guide provides a comparative overview of analytical techniques for the differentiation of key structural isomers encountered in forensic casework, supported by experimental data and detailed protocols.
The proliferation of novel psychoactive substances (NPS), including a vast number of structural isomers of controlled substances, presents a significant challenge to forensic laboratories. Standard screening techniques, such as gas chromatography-mass spectrometry (GC-MS), often fall short in distinguishing between positional isomers, which may exhibit nearly identical mass spectra and chromatographic retention times.[1] This guide explores advanced and alternative methodologies that provide the necessary selectivity for unambiguous isomer identification.
Comparison of Analytical Techniques for Isomer Differentiation
The choice of analytical technique is paramount for the successful differentiation of structural isomers. The following tables summarize and compare the performance of various methods for key drug classes commonly encountered in forensic toxicology.
Synthetic Cathinone Isomers
Synthetic cathinones, often sold as "bath salts," exist in numerous isomeric forms, where the position of a substituent on the aromatic ring can alter the compound's legal status and pharmacological properties.
Table 1: Comparison of Analytical Techniques for Synthetic Cathinone Isomer Differentiation
| Technique | Principle | Advantages | Limitations | Key Performance Data |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions.[1][2] | High sensitivity and selectivity, especially with specialized column chemistries (e.g., biphenyl phases) that enhance separation of positional isomers.[1][2] | May still require careful optimization to resolve closely eluting isomers. | Separation of α-PHP and α-PiHP: Baseline separation achieved on a Raptor Biphenyl column with a 4-minute isocratic method.[2] Separation of MMC and MEC isomers (ortho, meta, para): Achieved on a Raptor Biphenyl column.[1] |
| LC-HRMS² with EAD | High-resolution mass spectrometry with Electron Activated Dissociation (EAD) provides unique fragmentation patterns.[3][4] | EAD generates complementary fragment ions not observed with traditional collision-induced dissociation (CID), aiding in unambiguous isomer identification.[3][4] | Requires specialized instrumentation. | Achieved 100% classification accuracy for authentic street samples of cathinone isomers using a workflow combining EAD and chemometrics.[3] |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Widely available in forensic laboratories. | Positional isomers often produce very similar mass spectra, leading to a high risk of misidentification without chromatographic separation.[5] | The iminium ion is often the dominant fragment, which may not be unique to a specific isomer.[5] |
Cannabinoid Isomers
The emergence of synthetic cannabinoids and isomers of THC, such as delta-8-THC and delta-10-THC, necessitates methods that can distinguish them from the psychoactive delta-9-THC.
Table 2: Comparison of Analytical Techniques for Cannabinoid Isomer Differentiation
| Technique | Principle | Advantages | Limitations | Key Performance Data |
| UPLC-MS/MS | Ultra-performance liquid chromatography provides high-resolution separation prior to tandem mass spectrometry.[6][7] | Achieves baseline separation of Δ8-THC, Δ9-THC, and Δ10-THC and their metabolites, allowing for accurate quantification.[6][7] | Requires careful method development to optimize separation. | Linearity: R² values >0.99 for all analytes. LOD: 4 ng/mL. Analytical Range: 10–1000 ng/mL. |
| UPLC-DAD | UPLC with a diode array detector. | Can be used for quantification but lacks the specificity of MS. | Co-eluting isomers cannot be distinguished. | Linear calibration range of 0.1 to 25 µg/mL with R²≥0.9993.[8] |
Fentanyl Analogs and Isomers
Fentanyl and its analogs are potent synthetic opioids, with numerous isomers that can have vastly different potencies.
Table 3: Comparison of Analytical Techniques for Fentanyl Isomer Differentiation
| Technique | Principle | Advantages | Limitations | Key Performance Data |
| GC-MS | Gas chromatography with mass spectrometry. | Can separate many isomers with optimized temperature programs.[9] | Some isomers may still co-elute and have similar mass spectra. | A 35-minute temperature-ramped method successfully differentiated all but four compound pairs out of 222 synthetic opioids.[10] |
| GC-IRD | Gas chromatography coupled with an infrared detector. | Provides complementary structural information to GC-MS, enabling unambiguous identification of positional isomers.[11][12][13] | Lower sensitivity compared to GC-MS. | LOD for fentanyl: 0.10 to 0.19 mg/mL.[13] |
| APCI-GC-MS/MS | Atmospheric pressure chemical ionization with tandem mass spectrometry. | Provides valuable precursor and product ion data for analog characterization.[14][15] | APCI may not provide significant fragmentation of the acyl group.[14][15] | Analysis of 74 fentanyl analogs provided detailed fragmentation data based on collision energy.[14][15] |
Amphetamine-Type Stimulants
Positional isomers of amphetamines and methamphetamines are a common challenge in forensic analysis.
Table 4: Comparison of Analytical Techniques for Amphetamine Isomer Differentiation
| Technique | Principle | Advantages | Limitations | Key Performance Data |
| GC-VUV | Gas chromatography with a vacuum ultraviolet detector. | VUV spectra are highly specific to the chemical structure, allowing for clear differentiation of positional isomers.[16][17] | Requires a specialized detector. | Provides distinct spectral profiles for amphetamine isomers where GC-MS may fail.[16] |
| GC-MS with Derivatization | Chemical derivatization prior to GC-MS analysis can create diastereomers that are more easily separated. | Can resolve enantiomers of amphetamine and methamphetamine. | Adds an extra step to the sample preparation process. | A method using (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA) as a derivatizing agent resolved isomers of amphetamine, MDA, MDMA, and MDEA.[18] |
| DMS-MS with Derivatization | Differential mobility spectrometry coupled with mass spectrometry separates derivatized isomers based on their ion mobility. | Provides rapid separation (around 1.5 minutes) without chromatography.[19][20] | Requires derivatization and specialized DMS instrumentation. | Achieved separation and quantification of R- and S-amphetamine and methamphetamine in the 1-1000 ng/mL range.[19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of key experimental protocols for the differentiation of structural isomers.
LC-MS/MS Method for Synthetic Cathinone Isomer Separation
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Isocratic at 26% B for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 3 µL.
-
Sample Preparation (Serum): 200 µL of serum was spiked with internal standard. Protein precipitation was performed with 200 µL of methanol. After vortexing and centrifugation, 50 µL of the supernatant was diluted with 150 µL of water for analysis.[1][2]
UPLC-MS/MS Method for Cannabinoid Isomer Quantification in Urine
-
Instrumentation: UPLC system with a tandem quadrupole mass spectrometer.
-
Column: CORTECS C18+ (1.6 µm, 2.1 x 50 mm).[21]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[21]
-
Ionization: Electrospray ionization (ESI), positive mode for THC isomers and CBD, negative mode for cTHC isomers.
-
Detection: Multiple Reaction Monitoring (MRM) of quantifier and qualifier transitions for each analyte.
-
Sample Preparation: 20 µL of urine is combined with 20 µL of internal standard mix and 20 µL of hydrolysis reagent (IMCSzyme glucuronidase and buffer). The sample is incubated for 1 hour at room temperature, followed by the addition of 150 µL of 70% methanol containing 0.1% formic acid.
GC-MS Method for Fentanyl Isomer Separation
-
Instrumentation: Gas chromatograph with a mass spectrometer.
-
Column: DB-200.[10]
-
Oven Temperature Program: A slow temperature ramp is critical for achieving separation. A 35-minute ramped method was shown to be effective.[10][13]
-
Injector Temperature: 270 °C.[13]
-
MS Ionization: Electron Ionization (EI) at 70 eV.[13]
-
MS Scan Range: 34–600 amu.[13]
Visualizing Analytical Workflows
Diagrams illustrating the logical flow of analytical procedures can aid in understanding the steps involved in isomer differentiation.
Caption: General workflow for structural isomer analysis in forensic toxicology.
Caption: Logical flow of an LC-MS/MS system for isomer differentiation.
Conclusion
The differentiation of structural isomers is a critical aspect of modern forensic toxicology. While traditional methods like GC-MS have their limitations, a range of advanced analytical techniques, including LC-MS/MS with specialized columns, GC-VUV, GC-IRD, and methods involving chemical derivatization, provide the necessary tools for accurate and unambiguous identification. The choice of method should be guided by the specific isomers , the available instrumentation, and the required sensitivity. By employing these robust and validated methods, forensic laboratories can ensure the accuracy and reliability of their findings, thereby upholding the integrity of the justice system.
References
- 1. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 2. Are you struggling to separate synthetic cathinone isomers? Click here! [restek.com]
- 3. research.vu.nl [research.vu.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. ojp.gov [ojp.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation and identification of fentanyl analogues using GC-IRD | NSF Public Access Repository [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 17. pure.uva.nl [pure.uva.nl]
- 18. [PDF] Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA). | Semantic Scholar [semanticscholar.org]
- 19. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iatdmct2024.org [iatdmct2024.org]
Differentiating BB-22 from its 5-hydroxyisoquinoline Isomer: An Analytical Comparison
A critical challenge in the analysis of synthetic cannabinoids is the differentiation of closely related isomers. This guide provides a comparative overview of analytical methods for confirming the chemical identity of BB-22 and its 5-hydroxyisoquinoline positional isomer. While experimental data for the 5-hydroxyisoquinoline isomer of BB-22 is not publicly available, this guide leverages data from BB-22 and related isomers to provide a framework for its identification.
Distinguishing between BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) and its 5-hydroxyisoquinoline isomer is crucial for forensic and research applications due to potential differences in biological activity and legal status. The key structural difference lies in the position of the ester linkage on the quinoline and isoquinoline ring systems, respectively. This subtle change can lead to discernible differences in their analytical profiles.
Comparative Analytical Data
The following tables summarize expected and known analytical data for BB-22 and provide a predictive comparison for its 5-hydroxyisoquinoline isomer based on data from structurally similar compounds.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (GC-MS) | Key Mass Fragments (m/z) |
| BB-22 | 27.907 min | 384 (M+), 240, 158, 144, 129 |
| BB-22 5-hydroxyisoquinoline isomer | Predicted to be similar to BB-22, but may show slight variations depending on the chromatographic conditions. | 384 (M+), fragments characteristic of the isoquinoline moiety are expected. |
Table 2: Spectroscopic Data
| Analyte | FTIR (cm⁻¹) | ¹H NMR (in CD₃OD) |
| BB-22 | 2924, 2850, 1711, 1597, 1529, 1464, 1365, 1313, 1221, 1138, 1084, 970, 862, 847, 814, 785, 744 | Specific chemical shifts for aromatic and aliphatic protons are documented. |
| This compound | Expected to show similar C-H and C=O stretching frequencies, with potential differences in the fingerprint region due to the different aromatic system. | The chemical shifts and coupling patterns of the aromatic protons on the isoquinoline ring will differ significantly from the quinoline protons of BB-22. |
Experimental Protocols
Confident identification of these isomers requires the use of multiple analytical techniques. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Split mode (20:1) at 280°C.
-
Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 25.0 min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of 34-550 amu.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Instrumentation: FTIR spectrometer with a diamond attenuated total reflectance (ATR) accessory.
-
Scan Parameters: 32 scans with a resolution of 4 cm⁻¹.
-
Data Acquisition: The spectrum is collected from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: ~5 mg of the analyte dissolved in deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.
-
Experiments: Standard ¹H and ¹³C NMR experiments, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC) to fully elucidate the structure and differentiate the isomeric positions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the definitive identification of BB-22 and its 5-hydroxyisoquinoline isomer.
Caption: Workflow for Isomer Identification.
This logical progression from a screening technique like GC-MS to more definitive spectroscopic methods like FTIR and NMR is essential for unambiguous identification.
Signaling Pathway Considerations
While specific signaling pathway data for the 5-hydroxyisoquinoline isomer is unavailable, it is presumed to act as a cannabinoid receptor agonist, similar to BB-22. The following diagram depicts the general signaling pathway for synthetic cannabinoid receptor agonists.
Caption: Cannabinoid Receptor Signaling.
Comparative metabolic profiling of BB-22 and PB-22 isoquinoline isomers.
A Comparative Guide to the Metabolic Profiling of BB-22 and PB-22
This guide provides a detailed comparison of the metabolic pathways of two synthetic cannabinoids, BB-22 (QUCHIC) and PB-22 (QUPIC), based on published experimental data. The information is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and forensic analysis.
Introduction
BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) and PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate) are potent synthetic cannabinoids that have been identified in illicit drug markets. Understanding their metabolism is crucial for identifying biomarkers of consumption, assessing their toxicological profiles, and developing effective analytical methods for their detection in biological samples. Both compounds share a quinolin-8-yl ester linkage, which is a primary target for metabolic enzymes.
Comparative Metabolic Pathways
The primary metabolic pathway for both BB-22 and PB-22 is ester hydrolysis, which cleaves the ester bond connecting the quinoline moiety to the indole core.[1][2] This initial step is followed by further phase I and phase II modifications, including hydroxylation and glucuronidation.
BB-22 Metabolism
The metabolism of BB-22 primarily involves the hydrolysis of the ester linkage, leading to the formation of BB-22 3-carboxyindole.[2] This major metabolite can then undergo further hydroxylation on the cyclohexylmethyl group or the indole ring, followed by glucuronidation.[2] Ten metabolites of BB-22 have been identified in human hepatocyte incubations.[2] The parent compound and its primary metabolite, BB-22 3-carboxyindole, have been quantified in human serum and urine samples.[3][4]
PB-22 Metabolism
Similarly, PB-22 undergoes extensive metabolism, with the predominant pathway being ester hydrolysis to yield pentylindole-3-carboxylic acid.[1][5] Subsequent oxidation of the pentyl chain and the indole ring, as well as glucuronidation, results in a variety of metabolites.[1] Studies have identified up to twenty metabolites for PB-22 in human hepatocyte incubations.[1][5] The 3-carboxyindole and hydroxylated pentyl metabolites are considered key markers for detecting PB-22 consumption.[6]
Data Presentation: Metabolites of BB-22 and PB-22
The following tables summarize the major metabolites identified for BB-22 and PB-22 in in vitro and in vivo studies.
Table 1: Major Metabolites of BB-22
| Metabolite Name | Metabolic Pathway | Matrix | Reference |
| BB-22 3-carboxyindole | Ester Hydrolysis | Human Hepatocytes, Serum, Urine | [2][3] |
| BB-22 3-carboxyindole-hydroxycyclohexylmethyl (isomers) | Ester Hydrolysis, Hydroxylation | Human Hepatocytes | [2] |
| Monohydroxyl metabolites of BB-22 | Hydroxylation | Urine | [4] |
| BB-22 Glucuronide | Glucuronidation | Human Hepatocytes | [2] |
Table 2: Major Metabolites of PB-22
| Metabolite Name | Metabolic Pathway | Matrix | Reference |
| Pentylindole-3-carboxylic acid | Ester Hydrolysis | Human Hepatocytes | [1] |
| Hydroxypentyl-PB-22 | Hydroxylation | Human Hepatocytes | [1] |
| PB-22 pentanoic acid | Oxidation | Human Hepatocytes | [1] |
| 4-OH-pentyl metabolite | Hydroxylation | Urine | [6] |
| PB-22 Glucuronide | Glucuronidation | Human Hepatocytes | [1] |
Experimental Protocols
The characterization of BB-22 and PB-22 metabolites has been primarily achieved through in vitro studies using human liver preparations, with subsequent confirmation in authentic biological samples.
In Vitro Metabolism using Human Hepatocytes
A common experimental approach involves the incubation of the target compound with pooled cryopreserved human hepatocytes.[1][2]
-
Incubation: BB-22 or PB-22 (typically at a concentration of 10 µmol/L) is incubated with cryopreserved human hepatocytes for a period of up to 3 hours.[1][2]
-
Sample Preparation: Following incubation, the reaction is quenched, and the samples are prepared for analysis. This often involves protein precipitation followed by centrifugation.
-
Analytical Detection: The prepared samples are analyzed using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1][2] This technique allows for the separation, detection, and identification of the various metabolites produced.
Analysis of Authentic Biological Samples
For in vivo metabolite identification and quantification, authentic serum and urine specimens from individuals suspected of consuming these substances are analyzed.[3][4]
-
Sample Pre-treatment: Urine samples may be subjected to hydrolysis with β-glucuronidase to cleave glucuronide conjugates and improve the detection of phase I metabolites.[7]
-
Extraction: Metabolites are extracted from the biological matrix, often using liquid-liquid extraction.[3][4]
-
Quantification: The identification and quantification of the parent compound and its metabolites are performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Visualizations
Metabolic Pathway of BB-22
Caption: Metabolic pathway of BB-22.
Metabolic Pathway of PB-22
Caption: Metabolic pathway of PB-22.
General Experimental Workflow
Caption: General workflow for metabolite profiling.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Validation of a Novel ELISA-Based Detection Method for Synthetic Cannabinoids
A Comparative Guide for Researchers and Drug Development Professionals
The rapid emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge for forensic and clinical laboratories. Traditional cannabinoid immunoassays often fail to detect these new analogs, necessitating the development and validation of new, reliable screening methods. This guide provides an objective comparison of a novel Enzyme-Linked Immunosorbent Assay (ELISA) for synthetic cannabinoid detection with established analytical techniques, supported by inter-laboratory validation data.
Performance Comparison of Detection Methods
The following table summarizes the key performance characteristics of the novel ELISA method in comparison to traditional immunoassays and confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Data presented is a synthesis from multiple validation studies to provide a representative overview.
| Performance Metric | Novel ELISA for Synthetic Cannabinoids | Traditional Cannabinoid Immunoassay | LC-MS/MS |
| Limit of Detection (LOD) | 5-20 µg/L[1] | High variability, often fails to detect new analogs[2] | 0.01-0.5 ng/mL[1][3] |
| Sensitivity | 83.7% - 94.6%[4] | Low for synthetic cannabinoids | >99% |
| Specificity | 99.4% - 99.7%[4] | High for THC, but poor for synthetic analogs[2] | >99% |
| Accuracy | ~98%[2][5] | Not applicable for undetected compounds | High |
| Cross-Reactivity | Moderate to high for a range of targeted synthetic cannabinoids and their metabolites[4][5] | Minimal to no cross-reactivity with most synthetic cannabinoids[5] | Specific to targeted analytes |
| Throughput | High (suitable for large-scale screening)[4] | High | Lower (more time-consuming)[2] |
| Cost per Sample | Low | Low | High[2] |
Experimental Protocols
Novel ELISA for Synthetic Cannabinoids
This method utilizes a competitive enzyme-linked immunosorbent assay format. The assay is designed to detect specific metabolites of common synthetic cannabinoids, such as JWH-018 and JWH-250.[2][5][6]
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter.
-
Assay Procedure:
-
Aliquots of the urine sample (or calibrators/controls) are added to microplate wells pre-coated with antibodies specific to synthetic cannabinoid metabolites.
-
A known amount of enzyme-conjugated synthetic cannabinoid is added to the wells.
-
The plate is incubated, allowing the free analyte in the sample and the enzyme-conjugated analyte to compete for binding to the fixed antibodies.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the bound enzyme to produce a color change.
-
The absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of the synthetic cannabinoid metabolite in the sample.
-
-
Data Analysis: A calibration curve is generated using the absorbance values of the calibrators. The concentration of the analyte in the samples is determined by interpolating their absorbance values from the calibration curve. A pre-determined cutoff concentration (e.g., 5 ng/mL) is used to classify samples as positive or negative.[2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS serves as the gold standard for confirmation of presumptive positive results from screening assays.[2]
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes of interest.[3]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the different synthetic cannabinoids and their metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific "fingerprint" for each analyte.
-
Data Analysis: The presence of a specific synthetic cannabinoid is confirmed by comparing the retention time and the ratio of the product ions to that of a known reference standard. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial to assess the reproducibility and reliability of a new detection method across different laboratory settings. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for Inter-Laboratory Validation of a New Detection Method.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy and potency comparison between different generations of synthetic cannabinoids.
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid research has been significantly shaped by the emergence of synthetic cannabinoids. Initially developed as research tools to explore the endocannabinoid system, these compounds have evolved through several "generations," each characterized by distinct structural modifications that have dramatically increased their potency and efficacy at cannabinoid receptors compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2][3] This guide provides an objective comparison of the efficacy and potency of different generations of synthetic cannabinoids, supported by experimental data, to inform research and drug development efforts.
Generational Leap in Receptor Affinity and Functional Activity
The key molecular targets for cannabinoids are the CB1 and CB2 receptors, both of which are G-protein coupled receptors (GPCRs).[4] The psychoactive effects are primarily mediated by the CB1 receptor, which is highly expressed in the central nervous system.[5] Synthetic cannabinoids, unlike the partial agonist activity of THC, often act as full agonists at the CB1 receptor, leading to a more pronounced physiological response.[6][[“]] This fundamental difference in efficacy is a critical factor in their often-unpredictable and severe adverse effects.[2][8]
Successive generations of synthetic cannabinoids have been engineered with structural alterations that enhance their binding affinity (Ki) and functional potency (EC50) at the CB1 receptor.[2][[“]][8] Generally, a lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Quantitative Comparison of Efficacy and Potency
The following table summarizes the CB1 receptor binding affinity (Ki) and functional efficacy (EC50) for representative compounds from different generations of synthetic cannabinoids. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.
| Generation | Compound | CB1 Binding Affinity (Ki, nM) | CB1 Efficacy (EC50, nM) | Reference Compound |
| Natural Cannabinoid | Δ⁹-THC | 2.3 x 10² | Partial Agonist | - |
| First Generation | JWH-018 | 9.0 | 3.38 | CP55,940 / WIN55,212-2 |
| JWH-073 | 3.8 | - | - | |
| CP 47,497-C8 | 9.53 | - | - | |
| Second Generation | AM-2201 | 1.0 | - | - |
| JWH-210 | 0.46 | 2.6 x 10⁻⁸ M (Ki) | - | |
| XLR-11 | 96.5 | 523 | WIN 55,212-2 | |
| Third Generation | AB-CHMINACA | 0.78 | - | - |
| 5F-PB-22 | 0.5 | - | - | |
| BB-22 | Ki 26-30x lower than JWH-018 | - | JWH-018 | |
| Fourth Generation | 5F-MDMB-PICA | 0.87 | 7.20 (pEC50) | CP55,940 |
| MMB-4en-PICA | - | - | - | |
| MDMB-4en-PINACA | - | - | WIN 55,212-2 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[6][[“]][9][10][11][12][13][14] The efficacy of THC is described as a partial agonist, meaning it does not produce a maximal response even at high concentrations, whereas many synthetic cannabinoids are full agonists.[3][6]
Experimental Protocols
The determination of binding affinity and functional efficacy of synthetic cannabinoids relies on established in vitro pharmacological assays. The two primary methods cited in the supporting literature are the Radioligand Competition Binding Assay and the [³⁵S]GTPγS Binding Assay.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., CB1) are prepared from cultured cells or brain tissue homogenates.[9][15]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound (the synthetic cannabinoid).[3][9]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[3][15]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptor, providing a measure of the compound's efficacy (EC50 and Emax).
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes containing the cannabinoid receptor are prepared.
-
Incubation: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[16][17]
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide, usually by filtration.[17]
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: The data is used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.[17][18]
Visualizing Cannabinoid Signaling and Experimental Workflow
To further elucidate the mechanisms of action and the experimental processes involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. antoniocasella.eu [antoniocasella.eu]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? - Consensus [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 11. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of BB-22 5-Hydroxyisoquinoline Isomer
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of the research chemical BB-22 5-hydroxyisoquinoline isomer. Given that the physiological and toxicological properties of this compound are not well-characterized, a cautious approach to its handling and disposal is paramount to ensure personnel safety and environmental protection.
I. Hazard Assessment and Safety Information
Key Safety Considerations:
-
Unknown Toxicity: The physiological and toxicological properties have not been fully investigated.[2][3][4][5] Therefore, unknown hazards may exist.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Environmental Precautions: Do not allow the compound or its solutions to enter sewers, surface water, or groundwater.[1]
II. Quantitative Data Summary
Due to the limited specific data for this compound, quantitative disposal limits are not available. The following table summarizes the known hazard classifications for a closely related compound, which should be used as a conservative guide.
| Parameter | Value | Source |
| GHS Classification | Not Classified | [1] |
| NFPA Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| HMIS-Ratings (Health, Fire, Reactivity) | 0, 0, 0 | [1] |
| Environmental Hazards | Do not allow to enter sewers/surface or ground water. | [1] |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Treat all waste containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), as chemical waste.
- Segregate this waste from other laboratory waste streams.
2. Waste Collection and Storage:
- Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealed, and chemically compatible container.
- Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and leak-proof container. If dissolved in a solvent, the waste must be handled according to the hazards of the solvent.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
3. Final Disposal:
- Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for chemical waste disposal.
- Incineration at an approved hazardous waste facility is the preferred method of disposal for research chemicals with unknown toxicological properties.
IV. Experimental Workflow and Diagrams
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for BB-22 5-hydroxyisoquinoline Isomer
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of BB-22 5-hydroxyisoquinoline isomer, a potent synthetic cannabinoid with largely uncharacterized toxicological properties. Due to the unknown nature of this research chemical, a conservative approach to safety is mandatory to minimize exposure and ensure a safe laboratory environment.
Operational Plan
A rigorous, step-by-step operational plan is essential for the safe handling of this compound. All personnel must be trained on these procedures before commencing any work.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage within a certified chemical fume hood.
-
Verification: Confirm that the primary and secondary containers are intact and properly labeled.
-
Storage: Store the compound in a clearly labeled, sealed, and durable container. The storage location should be a secure, ventilated, and access-restricted area, such as a locked cabinet within a laboratory designated for potent compound storage. Maintain a detailed inventory log.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound.
-
Body Protection: A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and replaced immediately upon any suspected contamination. For tasks involving solvents, consult the glove manufacturer's chemical resistance guide to ensure appropriate glove selection.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling the solid compound or creating solutions, chemical splash goggles are required. A full-face shield must be worn over safety glasses or goggles when there is a significant risk of splashes or aerosol generation.
-
Respiratory Protection: For handling the powdered form of the compound, a NIOSH-approved respirator is required. A half-mask respirator with P100 (HEPA) filters is recommended. For operations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. All respirator users must be fit-tested and trained in accordance with institutional policies.
Handling and Experimental Procedures
-
Controlled Access: Conduct all handling of this compound in a designated area with restricted access, such as a dedicated chemical fume hood or a glove box.
-
Engineering Controls: All manipulations of the solid compound and preparation of solutions must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a powder containment hood to prevent the dispersal of airborne particles.
-
Solution Preparation: Prepare solutions in the chemical fume hood. Add solvents slowly to the solid to avoid splashing.
-
Spill Management: Have a spill kit readily available. For small spills of the solid, gently cover with an absorbent material and decontaminate the area. For liquid spills, absorb with a chemically compatible absorbent material and decontaminate. All spill cleanup materials must be disposed of as hazardous waste.
Decontamination
-
Equipment: Decontaminate all laboratory equipment that has come into contact with the compound. This may involve rinsing with a suitable solvent and washing with a laboratory detergent. All rinsates should be collected as hazardous waste.
Disposal Plan
Proper disposal of all waste generated from experiments involving this compound is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Solids: All disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, absorbent pads) must be collected in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solvent Rinses: All solvent rinses from the decontamination of equipment should be collected as hazardous liquid waste.
-
-
Personal Protective Equipment (PPE):
-
Gloves: Remove outer gloves first and dispose of them in a designated hazardous waste container within the chemical fume hood. Remove inner gloves and dispose of them in the same container before exiting the laboratory.
-
Lab Coats: Disposable lab coats should be placed in a sealed bag and disposed of as hazardous waste. Reusable lab coats must be professionally laundered by a service approved for handling contaminated laboratory apparel.
-
Data Presentation
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs. Chemically resistant apron or coveralls for high-risk procedures. |
| Hand Protection | Double-gloving with nitrile gloves. Minimum thickness of 4 mil for the inner glove and 8 mil for the outer glove is recommended. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles for handling solids and solutions. Full-face shield over goggles for splash risks. |
| Respiratory Protection | NIOSH-approved half-mask respirator with P100 (HEPA) filters for handling powders. PAPR for high-aerosol generating procedures. |
Mandatory Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
